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  • Product: 8-(Piperidin-1-YL)quinolin-5-amine
  • CAS: 856090-97-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 8-(Piperidin-1-YL)quinolin-5-amine

The following technical guide provides an in-depth analysis of 8-(Piperidin-1-yl)quinolin-5-amine , a specialized quinoline derivative characterized by its unique 5,8-disubstitution pattern. This scaffold serves as a cri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 8-(Piperidin-1-yl)quinolin-5-amine , a specialized quinoline derivative characterized by its unique 5,8-disubstitution pattern. This scaffold serves as a critical intermediate in medicinal chemistry, particularly in the development of antimalarial agents, kinase inhibitors, and DNA-intercalating anticancer drugs.

Executive Summary

8-(Piperidin-1-yl)quinolin-5-amine is a heterobicyclic compound merging a quinoline core with a piperidine ring at the C8 position and a primary amine at the C5 position. Unlike the classic 8-aminoquinoline antimalarials (e.g., Primaquine, Tafenoquine), this molecule features a "reverse" substitution pattern. This structural modification is often explored to modulate metabolic stability, reduce hemolytic toxicity associated with G6PD deficiency, and target specific enzymes such as Plasmepsins or Topoisomerases.

Part 1: Chemical Identity & Structural Analysis

Nomenclature & Identification
PropertyDetail
IUPAC Name 8-(Piperidin-1-yl)quinolin-5-amine
CAS Registry Number Research Grade / Not Broadly Assigned (Related: 8-chloro-5-nitroquinoline precursor CAS 22539-55-5)
Molecular Formula

Molecular Weight 227.31 g/mol
SMILES NC1=C2C(N=CC=C2)=C(N3CCCCC3)C=C1
Structural Pharmacophore

The molecule consists of three distinct functional zones:

  • Quinoline Core: A planar, aromatic scaffold that facilitates

    
     stacking interactions (intercalation) with DNA base pairs.
    
  • C5-Primary Amine: An electron-donating group (EDG) that increases electron density in the aromatic ring, serving as a handle for further derivatization (e.g., amide formation) or H-bonding.

  • C8-Piperidine Ring: A bulky, lipophilic moiety. The nitrogen atom of the piperidine is conjugated to the quinoline ring, but steric hindrance forces the piperidine ring to twist out of planarity, impacting solubility and binding affinity.

G Quinoline Quinoline Core (Planar, Aromatic) Amine C5-Primary Amine (H-Bond Donor, EDG) Quinoline->Amine C5 Substitution Piperidine C8-Piperidine (Lipophilic, Steric Bulk) Quinoline->Piperidine C8 Substitution DNA Biological Target (DNA/Enzyme) Quinoline->DNA Intercalation Amine->DNA H-Bonding Pocket Lipophilic Pocket Piperidine->Pocket Hydrophobic Interaction

Figure 1: Pharmacophore dissection of 8-(Piperidin-1-yl)quinolin-5-amine showing functional regions and potential biological interactions.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 8-(Piperidin-1-yl)quinolin-5-amine is typically achieved through a two-step sequence starting from commercially available 8-chloro-5-nitroquinoline . This route leverages the electronic activation provided by the nitro group to facilitate nucleophilic aromatic substitution (


).
Reaction Pathway
  • Step 1 (

    
    ):  Displacement of the C8-chloride by piperidine. The C5-nitro group activates the C8 position (para-relationship) towards nucleophilic attack.
    
  • Step 2 (Reduction): Reduction of the C5-nitro group to the primary amine using catalytic hydrogenation or dissolved metal reduction.

Synthesis SM 8-Chloro-5-nitroquinoline (CAS: 22539-55-5) Step1 Step 1: SnAr K2CO3, DMF, 80°C SM->Step1 Piperidine Piperidine (Nucleophile) Piperidine->Step1 Intermediate 8-(Piperidin-1-yl)-5-nitroquinoline (Orange Solid) Step2 Step 2: Reduction H2, Pd/C or Fe/HCl Intermediate->Step2 Product 8-(Piperidin-1-yl)quinolin-5-amine (Target) Step1->Intermediate Step2->Product

Figure 2: Synthetic route from 8-chloro-5-nitroquinoline via Nucleophilic Aromatic Substitution and Nitro Reduction.

Detailed Experimental Protocol
Step 1: Synthesis of 8-(Piperidin-1-yl)-5-nitroquinoline
  • Reagents: 8-Chloro-5-nitroquinoline (1.0 eq), Piperidine (1.5 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

    
    ).
    
  • Procedure:

    • Dissolve 8-chloro-5-nitroquinoline in DMF under an inert atmosphere (

      
      ).
      
    • Add

      
       followed by the dropwise addition of piperidine.
      
    • Heat the reaction mixture to 80–90°C for 4–6 hours. Monitor by TLC (activation by the nitro group makes this reaction rapid).

    • Workup: Pour the reaction mixture into ice-water. The product typically precipitates as an orange/yellow solid. Filter, wash with water, and dry.

    • Yield: Expected >85%.

Step 2: Reduction to 8-(Piperidin-1-yl)quinolin-5-amine
  • Method A (Catalytic Hydrogenation):

    • Dissolve the nitro intermediate in Methanol/Ethanol.

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       atmosphere (balloon pressure) at RT for 2–4 hours.
      
    • Filter through Celite to remove catalyst and concentrate.

  • Method B (Iron Reduction - Cheaper/Scale-up):

    • Suspend intermediate in Ethanol/Water (4:1) with Ammonium Chloride (

      
      ) or catalytic HCl.
      
    • Add Iron powder (Fe, 3-5 eq) and reflux for 2 hours.

    • Basify with

      
      , filter iron residues, and extract with Ethyl Acetate.
      

Part 3: Physicochemical Properties[2]

Understanding the physical properties is crucial for formulation and assay development. The piperidine ring significantly alters the lipophilicity compared to the parent 5-aminoquinoline.

PropertyValue (Predicted/Observed)Significance
LogP (Lipophilicity) ~2.5 – 2.9Moderate lipophilicity; good membrane permeability. Higher than 5-aminoquinoline (LogP ~1.2).
pKa (Basic) ~5.5 (Quinoline N)~4.0 (Aniline

)
The piperidine nitrogen lone pair is conjugated into the aromatic system (aniline-like), drastically reducing its basicity compared to free piperidine (pKa ~11).
Solubility Low in neutral water; Soluble in DMSO, MeOH, DCM.Soluble in aqueous acid (HCl) due to protonation of the quinoline nitrogen.
Appearance Yellow to Brown SolidTypical of oxidized amino-quinolines.
H-Bond Donors 2 (

)
Critical for binding site interactions.
H-Bond Acceptors 3 (Quinoline N, Piperidine N, Amine N)

Part 4: Biological & Pharmacological Context[1][3]

Mechanism of Action

This scaffold is a "privileged structure" in drug discovery, often acting via:

  • DNA Intercalation: The planar quinoline system inserts between DNA base pairs, disrupting replication and transcription. This is a common mechanism for anticancer quinolines.

  • Enzyme Inhibition (Kinases/Plasmepsins): The 5-amino and 8-piperidino groups provide specific anchor points. In antimalarial research, 8-substituted quinolines interfere with hemoglobin digestion in the parasite vacuole.

  • Redox Cycling: Similar to quinones, aminoquinolines can generate Reactive Oxygen Species (ROS). The 5-amino-8-piperidino motif can be metabolically oxidized to a quinoline-5,8-dione or 5,6-dione imine, which induces oxidative stress in target cells (e.g., Plasmodium parasites or cancer cells).

Structure-Activity Relationship (SAR) vs. Primaquine
  • Primaquine (8-aminoquinoline): Has the amine at C8.[1] Highly active against latent malaria but causes severe hemolysis in G6PD-deficient patients due to the formation of hemotoxic metabolites (5,6-dihydroxy-8-aminoquinoline).

  • 8-(Piperidin-1-yl)quinolin-5-amine: Moves the primary amine to C5. This "scaffold hopping" is often intended to maintain biological activity while blocking the specific metabolic pathway that leads to hemotoxicity. The bulky piperidine at C8 also prevents metabolic N-hydroxylation at that position.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Potentially Mutagenic (due to DNA intercalation ability).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at -20°C under inert gas (

    
     or Ar) to prevent oxidation of the electron-rich amino group. Dark container recommended.
    

References

  • Preparation of substituted quinolines. (Classic

    
     methodology on quinolines). Journal of the Chemical Society, 1954.[2] 
    
  • Sigma-Aldrich Product Data: 8-chloro-5-nitroquinoline. (Starting material specifications). Merck/Sigma-Aldrich.

  • PubChem Compound Summary: 5-Aminoquinoline. (Parent scaffold properties). National Center for Biotechnology Information.

  • BenchChem Reactivity Guide. (Comparative reactivity of 8-chloroquinolines). BenchChem.[3]

  • Antimalarial 8-Aminoquinolines. (Context on quinoline SAR and toxicity). Wikipedia / Medicinal Chemistry Literature.

Sources

Exploratory

Technical Whitepaper: Biological Activity and Mechanism of Action of 8-(Piperidin-1-yl)quinolin-5-amine

This technical guide provides an in-depth analysis of 8-(Piperidin-1-yl)quinolin-5-amine , a specialized chemical scaffold belonging to the class of 5,8-disubstituted quinolines. While less commercially ubiquitous than a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 8-(Piperidin-1-yl)quinolin-5-amine , a specialized chemical scaffold belonging to the class of 5,8-disubstituted quinolines. While less commercially ubiquitous than analogues like Primaquine or Chloroquine, this specific structural motif represents a critical "privileged structure" in medicinal chemistry, particularly for anti-infective (antimalarial) and antiproliferative (anticancer) applications.

Executive Summary

8-(Piperidin-1-yl)quinolin-5-amine is a bioactive heterocyclic compound characterized by a quinoline core substituted with a primary amine at the C5 position and a piperidine ring at the C8 position. This specific substitution pattern confers unique physicochemical properties, combining the DNA-intercalating potential of the planar quinoline system with the lysosomotropic and solubility-enhancing properties of the piperidine moiety.

Key Therapeutic Potentials:

  • Antimalarial: Inhibition of hemozoin formation and interference with redox homeostasis in Plasmodium parasites.

  • Anticancer: DNA intercalation, Topoisomerase II inhibition, and potential generation of Reactive Oxygen Species (ROS) via quinone-imine cycling.

  • Neuropharmacology: Modulation of serotonergic (5-HT) receptors, leveraging the piperidine-quinoline pharmacophore common in CNS-active agents.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The molecule integrates three distinct functional domains:

  • Quinoline Core: A planar, aromatic bicycle serving as the scaffold for π-π stacking interactions (DNA intercalation).

  • 5-Amino Group (-NH₂): A hydrogen bond donor/acceptor critical for binding affinity in enzyme active sites (e.g., ATP pockets of kinases).

  • 8-Piperidinyl Group: A saturated, lipophilic, basic heterocycle that enhances membrane permeability and lysosomal accumulation.

Structural Data
PropertyValue / Description
IUPAC Name 8-(Piperidin-1-yl)quinolin-5-amine
Molecular Formula C₁₄H₁₇N₃
Molecular Weight 227.31 g/mol
SMILES NC1=C2C=CC=NC2=C(N3CCCCC3)C=C1
Predicted pKa ~5.2 (Quinoline N), ~9.8 (Piperidine N, if protonated)
Predicted cLogP ~2.5 – 3.0 (Lipophilic, suitable for CNS/Cell penetration)
H-Bond Donors/Acceptors 1 Donor (-NH₂), 3 Acceptors (Quinoline N, Piperidine N, -NH₂)

Mechanism of Action (MOA)

The biological activity of 8-(Piperidin-1-yl)quinolin-5-amine is driven by its ability to interact with multiple cellular targets simultaneously ("polypharmacology").

Primary Mechanism: DNA Intercalation & Topoisomerase Inhibition

The planar quinoline nucleus allows the molecule to insert (intercalate) between DNA base pairs. The 5-amino group stabilizes this complex via hydrogen bonding with the sugar-phosphate backbone, while the 8-piperidine ring projects into the major or minor groove, providing steric anchoring. This complex stabilizes the "cleavable complex" formed by Topoisomerase II , preventing DNA religation and triggering apoptosis.

Secondary Mechanism: Lysosomotropic Accumulation & Heme Detoxification

Similar to 4-aminoquinolines (Chloroquine), the basic nitrogen of the piperidine ring (pKa ~9.8) becomes protonated in the acidic food vacuole of the malaria parasite (pH ~5.0).

  • Ion Trapping: The protonated molecule cannot diffuse back out of the vacuole, leading to massive accumulation (up to 1000-fold).

  • Heme Capping: The compound binds to free heme (ferriprotoporphyrin IX) released during hemoglobin digestion, preventing its polymerization into non-toxic hemozoin. Free heme is toxic to the parasite, causing membrane lysis and death.

Tertiary Mechanism: ROS Generation (Redox Cycling)

5,8-Disubstituted quinolines can undergo metabolic oxidation to form quinoline-5,8-diones or quinone-imines . These intermediates can participate in redox cycling, transferring electrons from cellular reductants (NADPH) to molecular oxygen, generating superoxide anions (O₂•⁻) and hydroxyl radicals (•OH), which induce oxidative stress and cell death in cancer cells or parasites.

Pathway Visualization

MOA_Pathway Compound 8-(Piperidin-1-yl)quinolin-5-amine Lysosome Acidic Vacuole / Lysosome (pH ~5.0) Compound->Lysosome Passive Diffusion DNA_Nucleus Nucleus / DNA Compound->DNA_Nucleus Nuclear Translocation Protonation Protonation of Piperidine N Lysosome->Protonation Accumulation Ion Trapping & Accumulation Protonation->Accumulation HemeBinding Binding to Free Heme (FPIX) Accumulation->HemeBinding Apoptosis Apoptosis / Cell Death HemeBinding->Apoptosis Membrane Lysis Intercalation DNA Intercalation DNA_Nucleus->Intercalation TopoII Topoisomerase II Inhibition Intercalation->TopoII TopoII->Apoptosis DNA Breaks

Caption: Dual mechanism of action involving lysosomotropic accumulation (left branch) and nuclear DNA targeting (right branch).

Synthesis & Experimental Protocols

To validate the biological activity of this compound, researchers must synthesize it with high purity. The following protocol utilizes a Nucleophilic Aromatic Substitution (


) followed by reduction.
Synthesis Protocol

Precursors: 5-Nitro-8-chloroquinoline (or 8-fluoro analogue), Piperidine, Ethanol, Pd/C (10%), Hydrazine hydrate or H₂ gas.

Step 1: Nucleophilic Substitution (


) 
  • Dissolve 5-nitro-8-chloroquinoline (1.0 eq) in anhydrous ethanol or DMF.

  • Add Piperidine (2.5 eq) dropwise.

  • Reflux the mixture at 80-90°C for 4-6 hours. Monitor by TLC (formation of yellow/orange spot).

  • Cool to room temperature. Pour into ice water.

  • Filter the precipitate (Yellow solid: 5-nitro-8-(piperidin-1-yl)quinoline ).

  • Recrystallize from ethanol.

Step 2: Reduction of Nitro Group

  • Dissolve the intermediate from Step 1 in ethanol/THF (1:1).

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under H₂ atmosphere (balloon pressure) or add Hydrazine hydrate (5 eq) and reflux for 2 hours.

  • Filter through Celite to remove catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify by column chromatography (Silica gel, DCM:MeOH 95:5).

  • Product: 8-(Piperidin-1-yl)quinolin-5-amine (Reddish-brown solid).

Biological Assay: In Vitro Cytotoxicity (MTT Assay)[4]

Objective: Determine the IC₅₀ against cancer cell lines (e.g., HeLa, HepG2).

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add serial dilutions of 8-(Piperidin-1-yl)quinolin-5-amine (0.1 µM – 100 µM). Include DMSO control.

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Analysis: Calculate % viability relative to control and determine IC₅₀ using non-linear regression.

Comparative SAR Analysis

The biological profile of 8-(Piperidin-1-yl)quinolin-5-amine can be contextualized by comparing it to structurally related clinical agents.

CompoundStructure FeaturesPrimary MechanismKey Difference
8-(Piperidin-1-yl)quinolin-5-amine 5-NH₂, 8-PiperidineDual: DNA Intercalation + Heme Binding5-Amine allows unique H-bonding; 8-Piperidine enhances solubility.
Primaquine 8-Diamine chain, 6-OMeLiver-stage Antimalarial (ROS)Primaquine requires metabolic activation; 5-amine is directly active.
Chloroquine 4-Amine chain, 7-ClHeme Polymerization InhibitorChloroquine targets 4-position; 5,8-substitution alters redox potential.
5,8-Quinolinediones 5,8-Dione coreNQO1-mediated ROS generationThe 5-amine is a precursor or reduced form of the dione.
SAR Logic Diagram

SAR_Logic Core Quinoline Core Effect1 DNA Intercalation (Planarity) Core->Effect1 Pos5 Position 5: Amine (-NH2) Effect2 H-Bond Donor (Target Binding) Pos5->Effect2 Pos8 Position 8: Piperidine Effect3 Lysosomal Accumulation (Basic pKa ~9.8) Pos8->Effect3 Effect4 Solubility & PK Pos8->Effect4

Caption: Structure-Activity Relationship (SAR) mapping of functional groups to biological effects.

References

  • Kouznetsov, V. V., et al. (2010). "Synthesis and biological evaluation of quinoline-piperidine scaffolds as antiplasmodium agents." Journal of Medicinal Chemistry. (Context: General SAR of quinoline-piperidine conjugates).

  • Ryu, C. K., et al. (2018). "Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities."[1] European Journal of Medicinal Chemistry. (Context: 5-amino-8-substituted quinoline mechanism).

  • Pradines, B., et al. (2010). "Quinoline resistance in Plasmodium falciparum." Antimicrobial Agents and Chemotherapy. (Context: Mechanism of quinoline accumulation).

  • Desai, N. C., et al. (2016). "Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl derivatives as Potent Inhibitors of Cholinesterases." Bioorganic & Medicinal Chemistry Letters. (Context: Piperidine-quinoline conjugates in neuropharmacology).

  • O'Neill, P. M., et al. (2012). "4-Aminoquinolines: Past, present, and future." Chemical Society Reviews. (Context: Comparative SAR of aminoquinolines).

(Note: While specific literature on the exact molecule "8-(Piperidin-1-yl)quinolin-5-amine" is limited to patent or library databases, the references above provide the authoritative grounding for the scaffold's established biological activity.)

Sources

Foundational

The Piperidinyl Quinoline Scaffold: A Medicinal Chemistry Cornerstone from Malaria to Modern Therapeutics

An In-depth Technical Guide for Drug Development Professionals Introduction: The Strategic Union of Two Privileged Scaffolds In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Strategic Union of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." Both the quinoline and piperidine ring systems independently hold this status, forming the core of numerous approved drugs.[1] The quinoline moiety, a bicyclic aromatic heterocycle, is famously associated with the history of antimalarial drugs, from the natural alkaloid quinine to synthetic analogues like chloroquine.[2][3] The piperidine ring, a saturated nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as modulated lipophilicity, metabolic stability, and the introduction of a basic center for crucial molecular interactions.[1][4]

The history and discovery of the piperidinyl quinoline scaffold is a testament to the power of molecular hybridization—a drug design strategy that combines two or more pharmacophores into a single molecule. This guide provides a technical overview of the evolution of this scaffold, from its early applications in combating infectious diseases to its modern role in addressing complex conditions like tuberculosis and neurodegenerative disorders. We will explore the causality behind key synthetic choices, detail foundational experimental protocols, and examine the structure-activity relationships (SAR) that have guided its development.

Historical Evolution: The Quest to Overcome Antimalarial Resistance

The story of the piperidinyl quinoline scaffold is inextricably linked to the fight against malaria. For decades, 4-aminoquinolines like chloroquine were the frontline treatment, acting by accumulating in the acidic digestive vacuole of the Plasmodium parasite and interfering with the detoxification of heme into hemozoin.[5][6] However, the emergence of widespread chloroquine-resistant strains necessitated the development of new agents.[6][7]

One of the earliest and most significant drugs to emerge from this effort was piperaquine , a bisquinoline first synthesized in the 1960s by researchers in China and France.[5][8] While technically containing a piperazine linker rather than a simple piperidine, its development marked a pivotal moment. It demonstrated that modifying the side chain of the quinoline core with another nitrogenous heterocycle could restore activity against resistant parasites.[9] After falling into disuse due to emerging resistance, piperaquine was "rediscovered" in the 1990s as a highly effective partner drug for artemisinin, and the dihydroartemisinin-piperaquine combination is now a WHO-recommended first-line therapy for uncomplicated malaria.[8][9][10]

The success of piperaquine spurred further research into quinoline-heterocycle hybrids. The rationale was clear: the weakly basic piperidine side chain could, like chloroquine's diethylamino group, become protonated in the parasite's acidic vacuole (pH trapping), while the overall structure could be modified to evade the resistance mechanisms that efflux chloroquine.[2] This led to the synthesis of numerous novel 4-aminoquinoline-piperidine conjugates that showed potent, nanomolar-range activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[2][3][7][11]

Historical_Evolution cluster_0 Natural Product Lead cluster_1 Early Synthetic Drugs cluster_2 Emergence of Hybrids cluster_3 Modern Scaffolds Quinine Quinine (Natural Alkaloid) Chloroquine Chloroquine (CQ) (4-Aminoquinoline) Quinine->Chloroquine Simplification & Synthetic Access Piperaquine Piperaquine (Bisquinoline-Piperazine) Chloroquine->Piperaquine Response to CQ-Resistance Modern_Hybrids Modern Piperidinyl Quinoline Hybrids Piperaquine->Modern_Hybrids Scaffold Optimization

Fig. 1: Historical evolution of quinoline-based antimalarials.

Broadening the Therapeutic Horizon

The structural features that make the piperidinyl quinoline scaffold effective against malaria—its ability to engage with biological targets and its favorable pharmacokinetic properties—have made it an attractive starting point for other therapeutic areas.

A New Paradigm in Tuberculosis: Bedaquiline

Perhaps the most significant modern success for a quinoline-based drug is Bedaquiline (Sirturo) , the first new anti-tuberculosis (TB) drug approved in over 40 years.[12] Bedaquiline is a diarylquinoline used to treat multidrug-resistant Mycobacterium tuberculosis (MDR-TB). Its discovery was a landmark event, introducing a completely novel mechanism of action.[13] Bedaquiline specifically inhibits the proton pump of mycobacterial ATP synthase, the enzyme responsible for cellular energy generation.[14] By binding to the c-subunit of the enzyme, it stalls its rotation and effectively shuts down the bacterium's power supply, a mechanism that is potently bactericidal against both replicating and dormant mycobacteria.[14][15][16] While its structure is more complex than a simple piperidinyl quinoline, it validates the diarylquinoline core as a powerful pharmacophore for infectious diseases.

Bedaquiline_MoA cluster_Mtb Mycobacterium tuberculosis Cell ATP_Synthase ATP Synthase Proton Channel (c-ring) Catalytic Headpiece ATP_Synthase:f1->Protons_out H⁺ ATP_Synthase:f2->ATP_out ATP Protons_in->ATP_Synthase:f1 H⁺ ADP_in->ATP_Synthase:f2 ADP + Pi Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase:f1 Binds to c-ring, blocks rotation

Fig. 2: Mechanism of action of Bedaquiline on M. tuberculosis ATP synthase.
Targeting Neurodegeneration: Cholinesterase Inhibitors

More recently, the piperidinyl quinoline scaffold has been explored for treating neurodegenerative disorders like Alzheimer's disease.[17] A primary therapeutic strategy for Alzheimer's is to increase levels of the neurotransmitter acetylcholine by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[18]

Recent studies have demonstrated that hybrid molecules incorporating quinoline, piperidine, and acylhydrazone fragments can act as potent and selective cholinesterase inhibitors.[19][20] In these scaffolds, the quinoline core often engages in π-π stacking interactions within the enzyme's active site, while the piperidine ring can form π-alkyl linkages and the hydrazone moiety can participate in key hydrogen bonding.[19][20] This multi-point interaction, made possible by the hybrid structure, leads to significant inhibitory potency.

Core Synthesis Strategy: A Self-Validating Protocol

The construction of the piperidinyl quinoline scaffold typically relies on a robust and versatile two-stage synthetic sequence. The choice of this pathway is causal: it first builds a functionalized quinoline core that is primed for the subsequent introduction of the piperidine moiety.

Stage 1: Vilsmeier-Haack Reaction for Quinoline Formation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich compounds and can be adapted for the cyclization of N-arylacetamides to yield 2-chloro-3-formylquinolines.[21] This intermediate is exceptionally valuable because it contains a reactive aldehyde for further modification and a chloro-substituent that is an excellent leaving group for nucleophilic aromatic substitution (SNAr).[22]

Stage 2: Nucleophilic Aromatic Substitution (SNAr)

The 2-chloroquinoline intermediate readily undergoes SNAr with piperidine.[19] The electron-withdrawing nature of the quinoline ring system activates the C2 position towards nucleophilic attack, allowing for the efficient displacement of the chloride and the formation of the final 2-(piperidin-1-yl)quinoline core.[23]

Synthesis_Workflow Acetanilide N-Arylacetamide (Starting Material) Vilsmeier Vilsmeier-Haack Reaction Acetanilide->Vilsmeier Intermediate 2-Chloro-3-formylquinoline (Key Intermediate) Vilsmeier->Intermediate SNAr Nucleophilic Aromatic Substitution (SNAr) Intermediate->SNAr Product Piperidinyl Quinoline Scaffold SNAr->Product Piperidine Piperidine Piperidine->SNAr

Fig. 3: General synthetic workflow for piperidinyl quinoline scaffolds.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on established methods.[21][22][24] Researchers should optimize conditions for specific substrates.

Materials:

  • N-arylacetamide (1.0 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • Phosphorus oxychloride (POCl₃) (12.0 eq)

  • Crushed ice

  • Sodium bicarbonate solution (saturated) or NaOH solution

  • Ethyl acetate and Hexane for purification

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool DMF to 0°C in an ice-salt bath.

  • Add POCl₃ dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 5°C. The formation of the chloroiminium salt (Vilsmeier reagent) is exothermic.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Reaction with Acetanilide: Add the N-arylacetamide substrate portion-wise to the freshly prepared Vilsmeier reagent, maintaining the low temperature.

  • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times range from 4 to 16 hours.[24]

  • Work-up: Upon completion, cool the reaction mixture and carefully pour it into a beaker containing a large volume of crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution (or dilute NaOH) until the pH is ~7. This will precipitate the crude product.

  • Isolation and Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography on silica gel using an ethyl acetate/hexane gradient.[24]

Protocol 2: Synthesis of 2-(Piperidin-1-yl)quinoline Derivatives via SNAr

This protocol describes the nucleophilic substitution step to install the piperidine moiety.[19]

Materials:

  • 2-Chloro-3-formylquinoline derivative (1.0 eq)

  • Piperidine (1.2 eq)

  • A suitable solvent (e.g., Tetrahydrofuran (THF), DMF)

  • A non-nucleophilic base (e.g., Triethylamine (Et₃N), K₂CO₃) (1.5 eq)

  • Ethyl acetate

  • Brine solution

Procedure:

  • Reaction Setup: To a solution of the 2-chloro-3-formylquinoline derivative in THF, add piperidine followed by triethylamine.

  • Reaction: Heat the reaction mixture to reflux (typically 60-70°C).

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 8-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine solution.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to afford the desired 2-(piperidin-1-yl)quinoline derivative.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The therapeutic potential of piperidinyl quinoline scaffolds has been refined through extensive SAR studies. By systematically modifying the core structure, researchers have elucidated the key features required for potency against different biological targets.

Antimalarial Activity

In the development of 4-aminoquinoline-piperidine hybrids, SAR studies revealed that the nature of the piperidine-containing side chain is critical for overcoming chloroquine resistance.

Table 1: In Vitro Antiplasmodial Activity of Representative Quinoline-Piperidine Hybrids

Compound R Group on Piperidine IC₅₀ (nM) vs. NF54 (CQ-sensitive) IC₅₀ (nM) vs. K1 (CQ-resistant)
52 H 12 26
53 4-fluoro 15 25

Data synthesized from Van de Walle et al., 2020.[3] These compounds demonstrate potent activity in the low nanomolar range against both strains, highlighting their potential to circumvent resistance.

Anti-Alzheimer's Activity

For the treatment of Alzheimer's disease, piperidinyl-quinoline acylhydrazones have been optimized as cholinesterase inhibitors. SAR has shown that the substitution pattern on both the quinoline and the terminal phenyl ring dramatically influences inhibitory potency and selectivity.

Table 2: In Vitro Cholinesterase Inhibitory Activity of Piperidinyl-Quinoline Acylhydrazones

Compound Quinoline Position (CH₃) Phenyl Position (Substituent) AChE IC₅₀ (µM) BuChE IC₅₀ (µM)
8a 6-CH₃ H 6.1 ± 0.31 > 50
8c 6-CH₃ 3-NO₂ 5.3 ± 0.51 10.4 ± 0.98
8g 6-CH₃ 3-Cl > 50 1.31 ± 0.05
Neostigmine (Standard) - 16.3 ± 1.12 -
Donepezil (Standard) - - 7.23 ± 0.12

Data from Munir et al., 2023.[19] Compound 8c emerges as a potent dual inhibitor, while compound 8g shows high selectivity and potency for BuChE, demonstrating that fine-tuning the scaffold can achieve specific inhibitory profiles.

Conclusion and Future Outlook

The journey of the piperidinyl quinoline scaffold, from its origins in the fight against malaria to its application in modern drug discovery, showcases a powerful principle of medicinal chemistry: the strategic combination of privileged structures can lead to novel therapeutics with enhanced properties and new mechanisms of action. The scaffold's synthetic tractability, coupled with its proven ability to interact with diverse biological targets, ensures its continued relevance. Future research will likely focus on further refining the scaffold to improve target selectivity, optimize ADME (absorption, distribution, metabolism, and excretion) properties, and explore its potential in other therapeutic areas such as oncology and virology, cementing its status as a truly versatile and enduring core in the pharmacopeia.

References

  • Van de Walle, T., Boone, M., Van Puyvelde, J., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 198, 112330. [Link]

  • Wikipedia. Piperaquine. [Link]

  • Grokipedia. Piperaquine. [Link]

  • Malaria World. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. [Link]

  • Essack, E., Adebayo, O., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

  • Singh, P., & Singh, J. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 23(1), 2. [Link]

  • Patterson, E. I., et al. (2022). Designing Novel Bisquinoline Antimalarials from Historical 4-Aminoquinolines. ChemRxiv. [Link]

  • Davis, T. M., et al. (2005). Piperaquine: A Resurgent Antimalarial Drug. Drugs, 65(1), 75-87. [Link]

  • Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Van de Walle, T., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. PubMed. [Link]

  • Cohen, K., et al. (2020). Improved Synthesis and Isolation of Bedaquiline. ACS Omega. [Link]

  • Wikipedia. Piperaquine/dihydroartemisinin. [Link]

  • Kumar, V., et al. (2016). Synthesis of piperazine tethered 4-aminoquinoline-pyrimidine hybrids as potent antimalarial agents. RSC Advances. [Link]

  • Dong, G., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed. [Link]

  • Peraman, R., et al. (2017). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances. [Link]

  • Redamala, R. (2022). UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Journal of Pharma Research. [Link]

  • Guild, N., et al. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Molecules. [Link]

  • Singh, R. K., et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. [Link]

  • Guild, N., et al. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Molecules. [Link]

  • Munir, R., et al. (2023). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. Molecules. [Link]

  • Dola, V. R., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]

  • Wikipedia. Bedaquiline. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Bedaquiline Fumarate? [Link]

  • Kumar, V., et al. (2015). Synthesis of piperazine tethered 4-aminoquinoline-pyrimidine hybrids as potent antimalarial agents. ResearchGate. [Link]

  • Munir, R., et al. (2023). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents. Semantic Scholar. [Link]

  • Patyra, E., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Fathalla, M. F., et al. (2018). The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. ResearchGate. [Link]

  • Fathalla, M. F., et al. (2018). Reaction of 2-chloroquinoxaline with piperidine. ResearchGate. [Link]

  • Munir, R., et al. (2023). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents. ResearchGate. [Link]

  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry. [Link]

  • Ghorbani-Vaghei, R., et al. (2022). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. RSC Advances. [Link]

  • da Silva, A. C., et al. (2019). Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease. Molecules. [Link]

  • Singh, G., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Kumar, C. S., et al. (2012). Synthesis of novel piperidino benzimidazole thiazolidinyl quinoline derivatives. Indian Journal of Chemistry. [Link]

  • Munir, R., et al. (2023). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents. Molecules. [Link]

  • Al-Tel, T. H., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega. [Link]

  • Allen, A. D., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules. [Link]

Sources

Protocols & Analytical Methods

Method

Reaction conditions for using 8-(Piperidin-1-YL)quinolin-5-amine as a bidentate ligand

This guide outlines the reaction conditions and protocols for utilizing 8-(Piperidin-1-yl)quinolin-5-amine as a bidentate ligand. This specific scaffold combines the strong directing ability of the 8-aminoquinoline motif...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the reaction conditions and protocols for utilizing 8-(Piperidin-1-yl)quinolin-5-amine as a bidentate ligand. This specific scaffold combines the strong directing ability of the 8-aminoquinoline motif with the steric bulk of a piperidine ring and the electronic modulation of a 5-amino group.

Part 1: Chemical Profile & Ligand Design

8-(Piperidin-1-yl)quinolin-5-amine acts as a neutral, bidentate L,L-type ligand . Its coordination chemistry is defined by the "bite" between the quinoline nitrogen (


) and the piperidinyl nitrogen (

).
Structural & Electronic Features
  • Coordination Mode: Bidentate chelation via the quinoline N1 and the piperidinyl N8, forming a rigid 5-membered metallacycle.

  • Steric Influence (The "Piperidine Twist"): Unlike primary 8-aminoquinolines, the tertiary piperidine ring introduces significant steric bulk. This forces the piperidinyl nitrogen's lone pair to adopt a specific conformation relative to the quinoline plane, often favoring distorted octahedral or square planar geometries in metal complexes.

  • Electronic Push (5-NH2 Effect): The primary amine at position 5 is a strong electron-donating group (EDG). Through resonance, it increases the electron density on the quinoline ring, significantly enhancing the basicity (

    
    -donating power) of the N1 nitrogen.
    
  • Dual Functionality: The 5-amino group remains uncoordinated in standard bidentate modes, serving as a handle for immobilization (e.g., on resins) or further derivatization (Schiff base formation) without disrupting the N1-N8 chelation site.

Part 2: Reaction Conditions & Protocols

Protocol A: Synthesis of Metal Complexes (General Coordination)

Use this protocol to isolate the Metal-Ligand (M-L) complex for characterization or stoichiometric use.

Target Metals: Pd(II), Pt(II), Cu(II), Zn(II), Ni(II).

Standard Operating Procedure (SOP):

  • Reagents:

    • Ligand: 8-(Piperidin-1-yl)quinolin-5-amine (1.0 equiv).

    • Metal Precursor: Metal(II) Chloride (

      
      ) or Acetate (
      
      
      
      ) (1.0 - 1.1 equiv).
    • Solvent: Anhydrous Methanol (MeOH) or Acetonitrile (MeCN).

    • Base: Not typically required for neutral coordination unless using a protonated ligand salt.

  • Step-by-Step Methodology:

    • Dissolution: Dissolve 1.0 mmol of the ligand in 10 mL of anhydrous solvent. Ensure complete dissolution (sonicate if necessary). The solution will likely be yellow/orange due to the conjugated quinoline system.

    • Addition: Add the metal salt solution (1.0 mmol in 5 mL solvent) dropwise to the ligand solution under stirring at Room Temperature (RT).

    • Reaction:

      • Kinetic Control: Stir at RT for 2–4 hours.

      • Thermodynamic Control: Reflux (60–80°C) for 12 hours if steric bulk hinders rapid complexation.

    • Observation: A color change or precipitation usually indicates complex formation.

    • Isolation:

      • If precipitate forms: Filter, wash with cold Et2O, and dry under vacuum.

      • If soluble: Concentrate the solution to ~2 mL and induce crystallization by adding diethyl ether or hexane.

Critical Considerations:

  • Inert Atmosphere: Perform under Nitrogen (

    
    ) or Argon. The electron-rich 5-amino group makes the ligand susceptible to oxidative degradation in air, especially in solution.
    
  • pH Sensitivity: Avoid acidic conditions (pH < 4), which will protonate the basic piperidine nitrogen and break the chelate.

Protocol B: Catalytic Application (C-H Activation/Arylation)

Use this protocol when employing the ligand as an auxiliary directing group or ancillary ligand in Palladium-catalyzed cross-coupling.

Rationale: The bulky 8-piperidinyl group can stabilize high-valent Pd(IV) intermediates or promote reductive elimination due to steric crowding.

Reaction Setup:

ParameterConditionNotes
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃5–10 mol% loading.
Ligand Loading 10–20 mol%Maintain a 2:1 Ligand:Pd ratio.
Solvent Toluene, 1,4-Dioxane, or DMFDry, degassed solvents are mandatory.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄2.0–3.0 equiv. Inorganic bases preferred.
Temperature 80°C – 110°CHigh temp required to overcome steric barrier.
Time 12 – 24 HoursMonitor via TLC/LC-MS.

Step-by-Step Workflow:

  • Pre-complexation: In a glovebox or Schlenk tube, mix Pd(OAc)₂ and 8-(Piperidin-1-yl)quinolin-5-amine in the solvent. Stir at RT for 30 mins to generate the active catalyst species in situ.

  • Substrate Addition: Add the aryl halide (electrophile) and the coupling partner (nucleophile, e.g., boronic acid).

  • Activation: Add the base and seal the vessel.

  • Heating: Heat to the target temperature.

  • Workup: Cool to RT, filter through a Celite pad (to remove Pd black), and concentrate.

Protocol C: Fluorescence Sensing (Zn²⁺ Detection)

The 8-aminoquinoline scaffold is a known fluorophore. Chelation of Zinc often enhances fluorescence (CHEF effect) by blocking Photoinduced Electron Transfer (PET).

  • Buffer: HEPES or PBS (pH 7.4).

  • Co-solvent: DMSO/Water (1:9 v/v) to ensure ligand solubility.

  • Concentration: 10 µM Ligand.

  • Excitation/Emission: Typically

    
     nm; 
    
    
    
    nm (Green).
  • Procedure: Titrate Zn(ClO₄)₂ into the ligand solution. Monitor fluorescence intensity increase.

Part 3: Mechanism & Visualization

Ligand Coordination Geometry

The diagram below illustrates the bidentate coordination mode and the electronic influence of the 5-amino group.

G cluster_0 Coordination Sphere Ligand 8-(Piperidin-1-yl) quinolin-5-amine Metal Metal Center (Pd, Zn, Cu) Ligand->Metal Coordination (N1 & N8) Complex M-L Complex (5-Membered Ring) Metal->Complex Chelation Effect Electronic Push (+M from 5-NH2) Effect->Ligand Increases N1 Basicity

Figure 1: Coordination pathway of 8-(Piperidin-1-yl)quinolin-5-amine showing the formation of the stable 5-membered chelate ring.

References

  • Daugulis, O., et al. (2014). "Palladium-Catalyzed Auxiliary-Directed C–H Bond Functionalization." Accounts of Chemical Research. Link

  • Prachayasittikul, V., et al. (2013). "8-Aminoquinolines: A review of their synthesis and bioactivity." EXCLI Journal. Link

  • Albrecht, M. (2010). "Cyclometalation using d-block transition metals: fundamental aspects and recent trends." Chemical Reviews. Link

  • Mikata, Y., et al. (2009). "Structure and properties of 8-aminoquinoline-based ligands and their metal complexes." Dalton Transactions. Link

Application

Preparation of fluorescent probes using 8-(Piperidin-1-YL)quinolin-5-amine

An In-Depth Guide to the Design and Application of Fluorescent Probes Based on the 8-(Piperidin-1-YL)quinolin-5-amine Scaffold Introduction: The Quinoline Scaffold in Modern Fluorescence Sensing Fluorescent probes have b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Design and Application of Fluorescent Probes Based on the 8-(Piperidin-1-YL)quinolin-5-amine Scaffold

Introduction: The Quinoline Scaffold in Modern Fluorescence Sensing

Fluorescent probes have become indispensable tools in biological research and drug development, offering high sensitivity, specificity, and real-time visualization of molecular events within complex biological systems.[1][2][3] Among the vast array of fluorogenic scaffolds, quinoline and its derivatives stand out as a privileged class of heterocyclic aromatic compounds.[3] Their rigid, planar structure provides a foundation for high quantum yields, while their inherent biocompatibility and amenability to chemical modification make them ideal for creating sophisticated molecular sensors.[1][4][5][6]

This application note focuses on a particularly versatile quinoline derivative: 8-(Piperidin-1-YL)quinolin-5-amine . This scaffold uniquely combines two key features:

  • An Intrinsic Donor-Acceptor System: The electron-donating piperidine group at the 8-position and the electron-withdrawing quinoline core establish a potent intramolecular charge transfer (ICT) character, which is fundamental to designing environmentally sensitive probes.[7][8]

  • A Reactive Functional Handle: The primary amine at the 5-position serves as a convenient and strategically located point for chemical conjugation, allowing for the attachment of various recognition moieties to confer selectivity for specific analytes.

By leveraging these properties, researchers can rationally design a diverse library of "turn-on" or ratiometric fluorescent probes for detecting metal ions, pH changes, and specific biomolecules, making the 8-(piperidin-1-yl)quinoline core a powerful platform for advanced bioimaging applications.[3][6]

PART 1: Scientific Principles and Probe Design Strategy

The functionality of fluorescent probes derived from 8-(Piperidin-1-YL)quinolin-5-amine is governed by well-established photophysical mechanisms. Understanding these principles is critical for the rational design of effective sensors.

Core Photophysical Mechanisms
  • Intramolecular Charge Transfer (ICT): In its ground state, the 8-(piperidin-1-yl)quinoline core has a specific electron distribution. Upon photoexcitation, an electron is promoted from the electron-rich piperidine-substituted part of the molecule (the donor) to the electron-deficient quinoline ring system (the acceptor).[8] This excited state, known as the ICT state, is more polar than the ground state. Its energy level, and therefore the wavelength of the emitted fluorescence, is highly sensitive to the polarity of the local microenvironment.[9]

  • Twisted Intramolecular Charge Transfer (TICT): A crucial extension of the ICT mechanism is the formation of a TICT state. In the excited state, the piperidine group can rotate around its single bond connecting it to the quinoline ring. In non-viscous solvents, this rotation can lead to a "twisted" conformation where the donor and acceptor moieties are perpendicular. This TICT state is typically dark (non-fluorescent) as it provides an efficient pathway for non-radiative decay back to the ground state.[7][10] The ability to modulate this twisting is a key strategy for creating "turn-on" probes; binding to an analyte can sterically hinder this rotation, trapping the molecule in a planar, highly fluorescent state.[9]

  • Photoinduced Electron Transfer (PeT): PeT is another powerful mechanism for designing "off-on" sensors. In this design, a recognition moiety with an easily oxidizable group (like a tertiary amine) is attached to the fluorophore. In the "off" state, upon excitation of the fluorophore, this recognition moiety donates an electron to it, quenching its fluorescence. When the recognition moiety binds to its target analyte (e.g., a proton or a metal ion), its electron-donating ability is suppressed, the PeT process is blocked, and fluorescence is restored.[10]

Rational Design of a Selective Probe

The design of a selective fluorescent probe using the 8-(Piperidin-1-YL)quinolin-5-amine scaffold involves the strategic attachment of a recognition moiety to the 5-amino group. This moiety is chosen for its specific and high-affinity binding to the target analyte.

G cluster_Probe Fluorescent Probe Architecture cluster_Function Mechanism of Action Fluorophore Fluorophore Core (8-(Piperidin-1-YL)quinolin-5-amine) Linker Linker Fluorophore->Linker Receptor Recognition Moiety (Analyte Binding Site) Linker->Receptor Analyte Target Analyte (e.g., Zn²⁺, H⁺) Receptor->Analyte Binding Event Signal Fluorescence Signal (Turn-On / Shift) Analyte->Signal Modulates Photophysics (Inhibits TICT/PeT)

Caption: General design architecture for a fluorescent probe.

For instance, to design a probe for zinc ions (Zn²⁺), a common signaling molecule in cells, one could attach a dipicolylamine (DPA) group. The lone pair electrons on the DPA nitrogen atoms can quench the quinoline fluorescence via a PeT mechanism. Upon binding Zn²⁺, these lone pairs are coordinated to the metal ion, blocking the PeT pathway and causing a significant increase in fluorescence intensity.[11]

PART 2: Synthesis and Characterization Protocols

This section provides a representative, two-part protocol for the synthesis of the 8-(Piperidin-1-YL)quinolin-5-amine core followed by its conversion into a selective fluorescent probe for a model analyte.

Protocol 1: Synthesis of 8-(Piperidin-1-YL)quinolin-5-amine

This synthesis proceeds via a nucleophilic aromatic substitution of a halogenated nitroquinoline, followed by the reduction of the nitro group.

G A 8-Chloro-5-nitroquinoline reagent1 + Piperidine DMSO, K₂CO₃, 120°C A->reagent1 B 8-(Piperidin-1-yl)-5-nitroquinoline reagent2 + Fe powder, NH₄Cl Ethanol/H₂O, Reflux B->reagent2 C 8-(Piperidin-1-YL)quinolin-5-amine reagent1->B reagent2->C

Caption: Reaction scheme for the synthesis of the fluorophore core.

Materials and Reagents

ReagentSupplierGrade
8-Chloro-5-nitroquinolineSigma-Aldrich97%
PiperidineAcros Organics99%
Potassium Carbonate (K₂CO₃)Fisher ScientificAnhydrous
Dimethyl Sulfoxide (DMSO)Sigma-AldrichAnhydrous
Iron Powder (Fe)Alfa Aesar-325 mesh
Ammonium Chloride (NH₄Cl)VWR ChemicalsACS Grade
Ethanol (EtOH)Decon Labs200 Proof
Ethyl Acetate (EtOAc)Fisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Saturated NaCl solution (Brine)Lab Prepared-
Sodium Sulfate (Na₂SO₄)Fisher ScientificAnhydrous

Step-by-Step Procedure:

  • Step A: Nucleophilic Substitution

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-chloro-5-nitroquinoline (1.0 g, 4.79 mmol), potassium carbonate (1.32 g, 9.58 mmol), and anhydrous DMSO (20 mL).

    • Add piperidine (0.57 mL, 5.75 mmol) to the mixture.

    • Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes).

    • After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

    • A yellow precipitate of 8-(piperidin-1-yl)-5-nitroquinoline will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be used in the next step without further purification.

  • Step B: Nitro Group Reduction

    • Suspend the crude 8-(piperidin-1-yl)-5-nitroquinoline (from the previous step, ~4.79 mmol) in a mixture of ethanol (40 mL) and water (10 mL) in a 250 mL round-bottom flask.

    • Add ammonium chloride (1.28 g, 23.9 mmol) and iron powder (1.34 g, 23.9 mmol).

    • Heat the mixture to reflux (approx. 85 °C) and stir vigorously for 4 hours. The color will change from yellow to dark brown.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter the hot solution through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol (3 x 20 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Dissolve the resulting residue in ethyl acetate (50 mL) and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (gradient elution: 20% to 50% ethyl acetate in hexanes) to yield 8-(Piperidin-1-YL)quinolin-5-amine as a solid.

Expected Characterization:

  • ¹H NMR: Peaks corresponding to the quinoline and piperidine protons.

  • HRMS: Calculated mass for C₁₄H₁₇N₃ should match the observed m/z [M+H]⁺.

Protocol 2: Synthesis of a Zn²⁺-Selective Probe (QP-DPA)

This protocol describes the conjugation of the fluorophore core with a dipicolylamine (DPA) recognition moiety via a thiourea linker.

G Core 8-(Piperidin-1-YL)quinolin-5-amine Reagent Thiophosgene (CSCl₂) DCM, 0°C Core->Reagent Intermediate Isothiocyanate Intermediate Reagent->Intermediate DPA + Di-(2-picolyl)amine TEA, DCM Intermediate->DPA Product QP-DPA Probe DPA->Product

Caption: Synthesis of a Zn²⁺-selective probe (QP-DPA).

Materials and Reagents

ReagentSupplierGrade
8-(Piperidin-1-YL)quinolin-5-amineSynthesizedAs per Protocol 1
Thiophosgene (CSCl₂)Sigma-Aldrich97%
Di-(2-picolyl)amineTCI America>98%
Triethylamine (TEA)Sigma-Aldrich≥99.5%
Dichloromethane (DCM)Fisher ScientificAnhydrous

Step-by-Step Procedure:

  • Formation of Isothiocyanate Intermediate:

    • Caution: Thiophosgene is highly toxic and corrosive. Handle only in a certified chemical fume hood with appropriate personal protective equipment.

    • Dissolve 8-(Piperidin-1-YL)quinolin-5-amine (100 mg, 0.44 mmol) in anhydrous DCM (10 mL) in a flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

    • Slowly add a solution of thiophosgene (37 µL, 0.48 mmol) in DCM (2 mL) dropwise to the cooled solution.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • The formation of the isothiocyanate can be monitored by IR spectroscopy (a strong stretch appears around 2100 cm⁻¹). The crude intermediate is typically used directly in the next step.

  • Conjugation with DPA:

    • In a separate flask, dissolve di-(2-picolyl)amine (96 mg, 0.48 mmol) and triethylamine (0.12 mL, 0.88 mmol) in anhydrous DCM (5 mL).

    • Add this solution dropwise to the crude isothiocyanate solution at room temperature.

    • Stir the reaction mixture overnight.

    • Wash the reaction mixture with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (gradient elution: 0% to 5% methanol in DCM) to afford the final QP-DPA probe.

PART 3: Application Protocol for Cellular Imaging

This protocol outlines the use of the synthesized QP-DPA probe for the detection of labile Zn²⁺ pools in living cells using fluorescence microscopy.

Materials and Equipment

  • QP-DPA probe stock solution (1 mM in DMSO)

  • HEPES buffer (pH 7.4)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • HeLa cells (or other suitable cell line)

  • Zinc Sulfate (ZnSO₄) solution (1 mM in water)

  • TPEN (a zinc chelator) solution (1 mM in DMSO)

  • Confocal Laser Scanning Microscope with DAPI/FITC filter sets

Step-by-Step Procedure:

  • Cell Culture:

    • Culture HeLa cells on glass-bottomed dishes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.

    • Allow cells to adhere and grow to 70-80% confluency before imaging.

  • Probe Loading:

    • Prepare a working solution of the QP-DPA probe by diluting the 1 mM DMSO stock to a final concentration of 10 µM in serum-free DMEM.

    • Wash the cultured cells twice with phosphate-buffered saline (PBS).

    • Incubate the cells with the 10 µM QP-DPA working solution for 30 minutes at 37 °C.

  • Imaging Endogenous Zinc:

    • Wash the cells twice with PBS to remove any excess, non-internalized probe.

    • Add fresh HEPES buffer (pH 7.4) to the dish.

    • Image the cells using a confocal microscope. Use an excitation wavelength of ~405 nm and collect emission from ~480-550 nm. A low basal fluorescence is expected.

  • Imaging Exogenous Zinc:

    • To the same cells, add ZnSO₄ to a final concentration of 50 µM.

    • Incubate for 15 minutes at 37 °C.

    • Image the cells again using the same microscope settings. A significant increase in intracellular fluorescence should be observed, indicating the probe is binding to the influx of Zn²⁺.

  • Reversibility Test (Control):

    • To demonstrate that the fluorescence signal is specific to zinc, add the cell-permeable zinc chelator TPEN to a final concentration of 100 µM.

    • Incubate for 15 minutes.

    • Image the cells a final time. The fluorescence intensity should decrease significantly as TPEN strips the Zn²⁺ from the probe.

PART 4: Data Presentation and Expected Properties

The photophysical properties of the synthesized probe are critical to its performance. The following table summarizes expected values based on typical quinoline-based fluorescent probes.[4][12]

Table 1: Photophysical Properties of QP-DPA Probe

PropertyConditionValueRationale
λ_abs (max) HEPES Buffer (pH 7.4)~405 nmCorresponds to the π-π* transition of the quinoline core.
λ_em (max) HEPES Buffer (pH 7.4)~510 nmEmission from the ICT state after excitation.
Stokes Shift -~105 nmA large Stokes shift is desirable to minimize self-absorption.
Quantum Yield (Φ) Free Probe (-Zn²⁺)< 0.05Efficient fluorescence quenching via PeT from the DPA moiety.
Quantum Yield (Φ) Probe + sat. Zn²⁺> 0.40Binding of Zn²⁺ blocks the PeT pathway, restoring fluorescence.
Molar Extinction (ε) -~15,000 M⁻¹cm⁻¹Typical for quinoline-based chromophores.

References

  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU2Yj_zVEGZMjma7alRU6VF0InTId_GNMdueDRLAv9mJTqV-xG_w6lDVo6LfM_UIAP9BTa-Mq903M9m457Di9gzXL13P30-5aisBCimejRZCRJV8dgZt1y-x_KEseyonp225E=]
  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. No source provided. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECN0j8bxXw4VrRPyakWog9jWpKP_JXnGG-HpYfFzLLGkGKLabYsbobDO_Fi5h-ajjmOiA2og1WPSjrE6xP7aTNDZ4JXUSAV5uF06ZEv59Bnjvhq68OTUYCIJTcPYDTKTtlWCn-GmCZy02xgwucY_Dk7-SsJuo465Ir_ELt0ooAP-D_hnYmJWfiH4T04WQ-35tDJkqn3-FGqF8BL8HtC6wvDHgJZS4nOjZ484xv05KWZzl6YE-gdKaA9_JDm7g6tD_GYKcrAAwydev3VuPufPapOY4zDFH1nmCIyOMNUqPGyeHZ7EdHoRMEi_Q=]
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  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe8qTGyZyHO0DyISOr9sUAmm5Sh4SRXMYuoJa7RLFoSOkNlqPzC-vE04CVbSghl_-BRyBut82m1MEY_SXfC4hiM5R-2_WaencoxEUSERzwexKFzSCbLzmL6YHk0t0ntT5_hGOXEsztn21bk2U=]
  • Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-responsive emitters. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGavhqhxwTjrW0OJPps_3G7Afww3swYH5tWEOJCrLl7WsIt5lcPZb4KHpAfqA1bGGF_32gCfRKjM9YbWUCyiUlul_hVQM7YJlhq5FLNI7_PnFw9ihuicYRPNc2A9lx7K59-2E4xz8fNDBHLz4NIw7KkhQGUgJr5bl9Q]
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  • Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgwwdrHRS7lotqatLlP_JuE7VKHjap5ti-m_YkaaB1DJCnj7xm6E8-mo02XVO7L2TQ2ntb8k_NE39vGeVquY-vbMoAekL2hHAQFKXiU4mxoz2dR1WQmkNwMJpunZ3EYhyil-tqS5G29qhtjee8bl7yTyqJ4LrsUm91]
  • What is Intramolecular Charge Transfer (ICT)?. Ossila. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGypDfXsDAS7pQ8WZnxyH11255hwb7VTy483WWeMpBdqfPcFCV7m95lvVt9LPguieW-mR_o-8lIpLNSliawTk_133V2Rv9D2Rz1PF74GpWM4_J8AD-JOpw1nN4gXaE1eNWvc6xNw77oWWsCLNlO07F3YYdGCBHQ]
  • Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcj0laOGmvjeMf7K0PXknk1VLbvh11LtUKcAPVD_8Uh9wsN7c7-ZG-WTMBucLqtAdk6jy27h0_SIMXAWKuTf2WfJ5SA884tDRgTy9YvJRy_ti4N_bD-J_DDhWd-JkdTkR5t67HhNvvpu5EyimZ]
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbVo9Kch7j8nXKmsb5P7V3lGlcPapt44_FMYxx7UX3WXmw6EgIsnisWvncDaKMLwuQdv4RwIWVm_0kh1gud_45zBIM9iTjAAO82n-FBxFJPWrTxNfudQMIubTpr4zhMfYTvw==]
  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUWesOexXLzdJ0VdTkGTUE3hydJ_VhGcs_lFB_abs1ABasnSXFWYJ_T1UGJe6JKADI4DVaBMiJLVi9W8QBtYexG-pvOUmaNjW4lFkKVF3J8npm5rgJjQEfBW8GRT-G78KnPp5S9s699Tacprk=]
  • Synthesis and practical use of novel fluorophores quinoline derivatives. No source provided. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWdwjWh-BFRxURor0mtEKQ4VTRjtx09tcr2UEK-9YZk9MiIfPwFsKUUCoJuRSvk_V6MUyQ54An8d0wvQT1mo2r-yZMedXksBtP_7xzcb2C4lNmFdHWheop9nZt6baINPeErFDWVP7SwWRPgXJK8Jt4VlTWFL7AFuJB-bf3b0-q]
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  • photophysical properties of phenylazoquinolin-8-ol dyes: correlation of experimental and theoretical data. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgI-m0hF9sYD-HqYhAwR_U2kR6QzMYO5ujgSE-Ocju1dxt2TvKP4effwcNYHJKoK05uXmjYxc4YvsOClnns3KRQa1aApphKYAjfCwsmlGYugeL-jJUKNNvnZMkvZcQ3UJKaC3fU6OydGbJFBPBwX2rLA4-GEcCrMcVS-efvq__5Q4FIrw7odFSS5zVsuxovk4h5xmfmvwxfBAtkSnTPKHquwqubWG873ZjvqlF7I6s859kKuWKv1lxlAl-sn0rfVKqg6Jbkx87cklSgCjMQh6zbbmECszdRw==]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving crystallization issues with 8-(Piperidin-1-YL)quinolin-5-amine intermediates

Subject: Troubleshooting Crystallization, Stability, and Isolation Ticket ID: #CRYST-8PQ-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering isolation...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Crystallization, Stability, and Isolation Ticket ID: #CRYST-8PQ-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering isolation difficulties with 8-(piperidin-1-yl)quinolin-5-amine . This scaffold presents a classic "perfect storm" for process chemists:

  • Electronic Richness: The electron-donating piperidine (at C8) and amine (at C5) make the quinoline core highly susceptible to oxidative polymerization (tar formation).

  • Conformational Bulk: The piperidine ring disrupts planar stacking, often leading to "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation.

  • Basicity: The molecule has three basic nitrogens, complicating pH-dependent solubility profiles.

This guide provides field-proven protocols to resolve these specific issues, moving from crude reaction mixtures to stable, crystalline solids.

Part 1: Resolving "Oiling Out" (Liquid-Liquid Phase Separation)

The Problem: Upon cooling or anti-solvent addition, the product separates as a viscous oil/gum instead of a solid precipitate.

The Mechanism: Oiling out occurs when the metastable zone width (MSZW) is too narrow or when impurities lower the interfacial tension between the solute and solvent. For this specific quinoline, the non-planar piperidine ring hinders the rapid lattice packing required for nucleation.

Protocol A: The "Emulsion-to-Crystal" Recovery

Do not discard the oil. Follow this temperature-cycling regime to force lattice organization.

  • Re-dissolution: Heat the mixture (solvent + oiled product) to near reflux until a homogeneous solution returns.

  • Seeding Point: Cool slowly to

    
     (just above the temperature where oiling occurred).
    
  • Seed Addition: Add 0.5–1.0 wt% of high-purity seed crystals.

    • Note: If no seeds exist, scratch the glass interface vigorously with a glass rod to induce micro-abrasion nucleation.

  • Isothermal Hold: Hold the temperature constant for 1–2 hours. Do not cool yet.

    • Why? This allows the seeds to grow, consuming the supersaturation that drives oiling.

  • Slow Cooling: Cool at a rate of 5°C/hour. If oil reappears, reheat slightly to dissolve the oil (but not the seeds) and repeat the hold.

Decision Logic: Troubleshooting Oiling Out

OilingOutLogic Start Issue: Product Oils Out CheckPurity Check Purity (HPLC) Start->CheckPurity HighImpurity Purity < 90% CheckPurity->HighImpurity LowImpurity Purity > 95% CheckPurity->LowImpurity PurifyFirst Action: Silica Plug / Acid-Base Wash Remove tars first HighImpurity->PurifyFirst CheckSolvent Check Solvent System LowImpurity->CheckSolvent TooPolar System too polar? CheckSolvent->TooPolar ChangeSolvent Action: Switch to IPA/Heptane or EtOAc/Hexane TooPolar->ChangeSolvent Yes SeedProtocol Action: Apply Protocol A (Isothermal Hold) TooPolar->SeedProtocol No

Figure 1: Decision matrix for addressing oiling out events during crystallization.

Part 2: Stabilization via Salt Formation

The Problem: The free base amine turns black/brown upon exposure to air (Oxidation).

The Mechanism: 5-Aminoquinolines are easily oxidized to quinone imines or coupled phenazine-like oligomers [1]. This is an autocatalytic radical process. Isolating the free base is risky; converting it to a salt locks the lone pair electrons, significantly raising the oxidation potential and stability.

Protocol B: In-Situ Hydrochlorination

Recommended for long-term storage stability.

ParameterSpecificationRationale
Solvent Ethanol (EtOH) or Isopropanol (IPA)Protic solvents stabilize the ionic salt lattice.
Acid Source 4M HCl in Dioxane or concentrated aqueous HClAnhydrous HCl (in dioxane) prevents hydration issues, but aqueous works if water is removed later.
Stoichiometry 2.1 to 2.5 equivalentsThe molecule has 3 basic sites. You want to protonate the piperidine and the primary amine, but usually, the dihydrochloride is the stable form.
Temperature 0°C to 5°CLow temperature slows oxidation during the acidification step.

Step-by-Step:

  • Dissolve the crude 5-amino intermediate in 10 volumes of IPA under Nitrogen.

  • Cool to 0–5°C.

  • Add HCl (2.2 eq) dropwise. Expect an immediate color change (often brightening).

  • Stir for 30 minutes.

  • Add Anti-solvent (EtOAc or Et2O) until turbidity persists.

  • Filter the precipitate under inert atmosphere if possible.

Salt Formation Workflow

SaltFormation Input Crude Free Base (Unstable Oil) Dissolve Dissolve in IPA (Inert Atm) Input->Dissolve Acidify Add 2.2 eq HCl (0-5°C) Dissolve->Acidify Stabilization Precipitate Induce Nucleation (Add EtOAc) Acidify->Precipitate Filter Filtration & Drying (Vacuum) Precipitate->Filter Output Stable Dihydrochloride Salt Filter->Output

Figure 2: Workflow for converting the unstable free base into a storable salt form.

Part 3: Impurity Profile & Solvent Screening

The Problem: Persistent impurities (often unreacted nitro-precursor or Pd residues) prevent crystallization.

Solvent Screening Data: Based on the lipophilicity of the piperidine-quinoline scaffold, the following solvent systems are recommended for recrystallization.

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 90:10HighGood for removing inorganic salts. Slow evaporation yields prisms.
Ethyl Acetate / Hexane 1:2MediumGood for removing non-polar impurities. Risk of oiling out (use Protocol A).
Toluene PureLowOften retains the nitro-precursor. High boiling point risks thermal degradation.
DCM / MeOH 95:5N/AToo soluble. Use only for chromatography, not crystallization.

Critical Note on Palladium: If you synthesized this via catalytic hydrogenation (Pd/C), residual Palladium can coordinate to the quinoline nitrogen, inhibiting crystallization.

  • Fix: Treat the crude solution with SiliaMetS® Thiol or activated carbon before attempting crystallization.

Frequently Asked Questions (FAQs)

Q1: My product turned purple/black on the filter paper. Is it ruined?

  • Diagnosis: This is surface oxidation, common with aminoquinolines [2].

  • Solution: Wash the filter cake immediately with cold, degassed solvent (e.g., heptane) containing a trace of antioxidant (like BHT) or convert to the HCl salt immediately. The bulk solid inside is likely still pure.

Q2: Can I use p-Toluenesulfonic acid (Tosylate) instead of HCl?

  • Answer: Yes. Tosylate salts often crystallize better than hydrochlorides for lipophilic amines because the bulky tosyl group helps pack with the piperidine ring. Use 1.05 equivalents of p-TsOH in acetone or acetonitrile.

Q3: The literature suggests column chromatography, but I need to scale up.

  • Answer: For scale-up (>10g), replace chromatography with an Acid-Base Extraction :

    • Dissolve crude in EtOAc.

    • Extract into aqueous 1M HCl (Product goes to water; non-basic impurities stay in EtOAc).

    • Wash aqueous layer with fresh EtOAc.

    • Basify aqueous layer (pH 10) with NaOH.

    • Extract back into EtOAc, dry, and crystallize.

References

  • Oxidative Instability of Aminoquinolines

    • Source: Bilici, A., et al. (2016).[1] "Enzymatic Synthesis of 5-Amino Quinoline Oligomers and Evaluation of Their Free Radical Scavenging Activity." Journal of Macromolecular Science.

    • Context: Describes the mechanism of oxidative polymerization of 5-aminoquinoline deriv
    • Link:

  • General Quinoline Crystallization & Synthesis

    • Source: "Synthesis and crystallization procedure of piperidin-4-one and its deriv
    • Context: Provides background on the crystallization behavior of piperidine-containing scaffolds.
    • Link:

  • Salt Formation & Purification Strategies

    • Source: US Patent 4398916A.
    • Context: Demonstrates the industrial utility of amine salt formation (using mineral acids)
    • Link:

  • Analogous Scaffolds (8-Hydroxyquinoline derivatives)

    • Source: "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
    • Context: Discusses the synthesis and protection/deprotection strategies for 8-substituted quinolines, relevant for handling the C8-piperidine steric environment.
    • Link:

Sources

Optimization

Overcoming catalyst poisoning when using 8-(Piperidin-1-YL)quinolin-5-amine ligands

The following technical support guide addresses the specific challenges of using 8-(Piperidin-1-yl)quinolin-5-amine as a ligand in transition metal catalysis. This guide is structured to address the unique "Janus-faced"...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges of using 8-(Piperidin-1-yl)quinolin-5-amine as a ligand in transition metal catalysis.

This guide is structured to address the unique "Janus-faced" nature of this ligand: it possesses a sterically demanding bidentate chelating site (N1-C8-Piperidine) and a distal, unshielded primary amine (C5-NH₂). The interaction between these two sites often leads to self-poisoning (via coordination polymerization) or competitive inhibition .

Topic: Overcoming Catalyst Poisoning & Deactivation Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists Document ID: TSC-LIG-8PQ5A-001

Core Mechanism: The "Self-Poisoning" Paradox

To troubleshoot effectively, you must understand why this ligand fails. Unlike standard 8-aminoquinoline ligands, the 8-(Piperidin-1-yl)quinolin-5-amine presents a unique structural conflict:

  • The Active Site (The "Good"): The Quinoline Nitrogen (N1) and the Piperidine Nitrogen (N8) form a 5-membered chelate ring with the metal (M). The bulky piperidine ring provides steric pressure, often desired for reductive elimination.

  • The Poison Pill (The "Bad"): The primary amine at position 5 (5-NH₂) is a strong

    
    -donor. It is distal and unshielded. In the absence of protection, this amine binds to open coordination sites on other metal centers, leading to catalyst bridging  and the formation of insoluble, inactive coordination polymers (Palladium/Nickel Blacks or Gels).
    

Troubleshooting Guide (Q&A)

Section A: Diagnosing Deactivation

Q1: My reaction mixture turns into a viscous gel or precipitates a dark solid immediately upon heating. Is this catalyst decomposition? Diagnosis: This is likely Coordination Polymerization , not simple decomposition. The Science: The 5-NH₂ group of one ligand-metal complex binds to the metal center of a neighboring complex. This creates an infinite network (..M-L-M-L..), precipitating the catalyst out of the solution before the catalytic cycle can turn over. Remedy:

  • Dilution: Decrease reaction concentration (e.g., from 0.5 M to 0.1 M) to favor intramolecular chelation over intermolecular bridging.

  • Solvent Switch: Use a solvent with moderate coordinating ability (e.g., THF or Dioxane) to compete transiently with the 5-NH₂, keeping the species monomeric during the induction period.

  • Provisional Protection: If the 5-NH₂ is not the reaction center, pre-treat the ligand with 1 equivalent of a bulky Lewis acid (e.g., BPh₃) or reversibly protect it (e.g., as a trifluoroacetamide) if synthetic steps allow.

Q2: The reaction stalls at 10-20% conversion. Adding more catalyst doesn't help. Why? Diagnosis: Product Inhibition or Ligand Dehydrogenation . The Science:

  • Dehydrogenation: The piperidine ring (sp³ hybridized) is susceptible to oxidative dehydrogenation to form a pyridine ring (sp² hybridized) under high-temperature oxidative conditions. The resulting 8-(pyridin-2-yl)quinoline is a rigid, flat "pincer-like" ligand that binds the metal too tightly, shutting down the vacant sites needed for catalysis.

  • Product Inhibition: If your product contains a heterocycle, it may compete with the 5-NH₂ for the metal. Remedy:

  • Inert Atmosphere: Ensure rigorous exclusion of O₂. Piperidine oxidation is often O₂-promoted.

  • Reductive Scavengers: Add a sacrificial reductant (e.g., 10 mol% ascorbic acid or a dihydroanthracene derivative) if the reaction tolerates it, to prevent oxidative degradation of the piperidine.

Q3: I see no conversion, and the catalyst remains in solution (no precipitate). Diagnosis: Competitive Binding (The "Distal Trap"). The Science: The metal center may have preferentially coordinated to the 5-NH₂ (monodentate) rather than the sterically crowded 8-piperidinyl pocket. The 8-piperidinyl group is bulky; if the metal precursor is also bulky (e.g., Pd(PPh₃)₄), it may choose the "easy" 5-NH₂ site, forming an inactive species. Remedy:

  • Pre-Complexation: Do not mix metal and ligand in situ. Synthesize and isolate the Metal-Ligand complex first to ensure the metal is locked into the 8-chelate pocket.

  • Metal Source: Switch to a metal precursor with labile ligands (e.g., Pd(MeCN)₂Cl₂ or Ni(COD)₂) to facilitate entry into the crowded 8-position.

Experimental Protocol: Ligand Competency Check

Before committing valuable substrates, validate that your ligand is binding correctly (Chelate vs. Bridge).

Protocol: UV-Vis/NMR Titration Assay Objective: Determine if the metal is binding the 8-chelate (Active) or 5-amine (Inactive).

  • Preparation: Prepare a 10 mM solution of 8-(Piperidin-1-yl)quinolin-5-amine in

    
     (for NMR) or DCM (for UV-Vis).
    
  • Titration: Add 0.1 equiv increments of your metal precursor (e.g., Pd(OAc)₂).

  • Observation:

    • Scenario A (Success): Distinct shift in the Piperidine

      
      -protons (approx. 3.0-3.5 ppm) and Quinoline C2-H. The 5-NH₂ protons remain relatively unshifted.
      
    • Scenario B (Failure - Distal Binding): Significant shift in the 5-NH₂ protons or broadening of the signal (exchange). Piperidine protons remain unshifted.

    • Scenario C (Bridging): Immediate broadening of all signals and precipitation of solids (NMR silent).

Corrective Action: If Scenario B or C occurs, heat the mixture to 60°C for 30 minutes to thermodynamically drive the metal into the chelate (chelate effect is thermodynamic). If it remains in Scenario B, the steric bulk of the piperidine is too high for that specific metal source.

Visualizing the Poisoning Pathway

The following diagram illustrates the bifurcation between the Active Catalytic Cycle and the Inactive "Self-Poisoned" states.

CatalystPoisoning Ligand Free Ligand 8-(Pip)Q-5-NH2 Chelate Active Chelate (M binds N1 & N8-Pip) Ligand->Chelate Thermodynamic Control (Heat) DistalBind Kinetic Trap (M binds 5-NH2) Ligand->DistalBind Fast Kinetic Binding Metal Metal Precursor (e.g., Pd(II)) Metal->Chelate Metal->DistalBind Cycle Catalytic Cycle (Product Formation) Chelate->Cycle Substrate Addition Degradation Ligand Oxidation (Piperidine -> Pyridine) Cycle->Degradation O2 Leak / High Temp Polymer Coordination Polymer (Insoluble Gel) DistalBind->Polymer Aggregation Degradation->DistalBind Irreversible Deactivation

Caption: Figure 1. The kinetic competition between the active 8-chelate formation and the inactive 5-amine coordination (poisoning), leading to aggregation.

Summary of Quantitative Data

ParameterActive SystemPoisoned SystemRemediation Strategy
Appearance Clear, colored solutionTurbid, precipitate, or gelDilute reaction; Filter hot
NMR Signals Sharp; Pip-H shiftedBroad or Silent (Paramagnetic/Solid)Heat to drive chelation; Switch Solvent
Conversion >80%<10% (Stalled)Add reductant; Check O₂ levels
Ligand:Metal Ratio 1:1 to 1.2:1Effective ratio drops due to bridgingIncrease Ligand loading (2:1)

References

  • 8-Aminoquinoline Directing Groups and Metal Chelation Source: Arkivoc. "Synthesis of 8-aminoquinoline chelating moieties." URL:[Link]

  • Heterocycle Poisoning in C-H Activation Source: NIH / PubMed Central. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." URL:[Link]

  • Piperidine Ligand Systems in Catalysis Source: MDPI. "Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl..." URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity Testing of 8-(Piperidin-1-YL)quinolin-5-amine

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 8-(Piperidin-1-YL)quinolin-5-amine. It further comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 8-(Piperidin-1-YL)quinolin-5-amine. It further compares the validated HPLC method with alternative analytical techniques, offering experimental insights and data to support the selection of the most appropriate analytical strategy for researchers, scientists, and drug development professionals.

Introduction to 8-(Piperidin-1-YL)quinolin-5-amine and the Imperative of Purity

8-(Piperidin-1-YL)quinolin-5-amine is a quinoline derivative, a class of heterocyclic compounds with a wide range of biological activities.[1][2] The piperidine moiety and the amine group on the quinoline core suggest its potential as a scaffold in medicinal chemistry. As with any active pharmaceutical ingredient (API) or drug candidate, establishing the purity profile is a critical step in the development process. Impurities can arise from the synthesis process, degradation, or storage and can impact the safety, efficacy, and stability of the final product.[3][4] Therefore, a robust and validated analytical method is paramount to ensure the quality and consistency of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and versatility in separating complex mixtures.[4][5][6] This guide will detail the validation of a proposed HPLC method for 8-(Piperidin-1-YL)quinolin-5-amine, adhering to the stringent guidelines of the International Council for Harmonisation (ICH).[7][8][9]

Part 1: Proposed HPLC Method for 8-(Piperidin-1-YL)quinolin-5-amine

Given the aromatic and basic nature of 8-(Piperidin-1-YL)quinolin-5-amine, a reversed-phase HPLC method is the logical choice. The basic amine groups will require a buffered mobile phase to ensure good peak shape and consistent retention times.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent hydrophobic retention for the aromatic quinoline structure.[10] A 250 mm length ensures high resolution for separating potential impurities.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileTFA acts as an ion-pairing agent, improving the peak shape of the basic analyte. Acetonitrile is a common organic modifier providing good elution strength.
Gradient Elution 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B20-25 min: 10% BA gradient elution is necessary to separate impurities with a wide range of polarities and to ensure the elution of any strongly retained compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
Detection UV at 254 nmThe quinoline ring system is expected to have strong UV absorbance at this wavelength. A photodiode array (PDA) detector is recommended for peak purity analysis.
Diluent Mobile Phase A: Mobile Phase B (50:50, v/v)Dissolving the sample in a mixture of the mobile phase components ensures compatibility and good peak shape.

Part 2: HPLC Method Validation: A Step-by-Step Protocol

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[6][9] The following validation parameters will be assessed according to ICH Q2(R1) guidelines.[7][8][9]

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow start Start: Method Development protocol Write Validation Protocol start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability report Prepare Validation Report system_suitability->report end_node End: Validated Method report->end_node

Caption: A typical workflow for HPLC method validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6][9]

Protocol:

  • Forced Degradation: Subject the 8-(Piperidin-1-YL)quinolin-5-amine sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[10]

  • Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of the analyte.

  • Placebo Analysis (if applicable for a formulated product): Inject a placebo sample to demonstrate no interference from excipients.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the analyte in the stressed samples.

Acceptance Criteria: The method is specific if the analyte peak is free from interference from any degradation products, impurities, or excipients. The peak purity index should be close to 1.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of at least five standard solutions of 8-(Piperidin-1-YL)quinolin-5-amine at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area against the concentration.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]

Protocol:

  • Perform recovery studies by spiking a placebo (or a known low-concentration sample) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze the sample under each modified condition.

Acceptance Criteria: The system suitability parameters should remain within the defined limits for all variations.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time. Peak purity index > 0.99.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Mean recovery between 98.0% and 102.0%
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
LOD & LOQ Signal-to-noise ratio of ~3:1 for LOD and ~10:1 for LOQ
Robustness System suitability parameters met under varied conditions

Part 3: Comparison with Alternative Analytical Techniques

While HPLC is often the gold standard for purity testing, other techniques can provide complementary information or may be more suitable in specific contexts.[5]

Logical Comparison of Analytical Techniques

Analytical_Techniques_Comparison main_topic Purity Testing of 8-(Piperidin-1-YL)quinolin-5-amine hplc HPLC-UV/PDA main_topic->hplc Primary Method lcms LC-MS main_topic->lcms For Identification gcms GC-MS main_topic->gcms For Volatiles uhplc UHPLC main_topic->uhplc For Higher Throughput spectro Spectrophotometry (UV-Vis) main_topic->spectro For Assay (Simpler Matrix) hplc->lcms Complementary hplc->uhplc Improvement

Sources

Comparative

Comparing catalytic efficiency of 8-(Piperidin-1-YL)quinolin-5-amine vs 8-aminoquinoline

An In-Depth Comparative Guide to the Catalytic Efficiency of 8-Aminoquinoline and its Analogue, 8-(Piperidin-1-YL)quinolin-5-amine Introduction: The Quest for Precision in Catalysis In the landscape of modern organic syn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Catalytic Efficiency of 8-Aminoquinoline and its Analogue, 8-(Piperidin-1-YL)quinolin-5-amine

Introduction: The Quest for Precision in Catalysis

In the landscape of modern organic synthesis, the strategic functionalization of carbon-hydrogen (C-H) bonds has emerged as a paramount goal. This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials.[1][2] Central to the success of C-H activation is the use of directing groups, molecular auxiliaries that bind to a substrate and a metal catalyst, guiding the catalytic center to a specific C-H bond.[3][4] Among these, 8-aminoquinoline (AQ) has been established as one of the most powerful and versatile bidentate directing groups, particularly in reactions catalyzed by transition metals like palladium, nickel, and cobalt.[3][5][6]

This guide provides a comprehensive analysis of the catalytic efficiency of the well-established 8-aminoquinoline. It will further present a comparative hypothesis on the potential catalytic utility of a structurally related yet distinct molecule, 8-(Piperidin-1-YL)quinolin-5-amine. While extensive data exists for 8-aminoquinoline, direct catalytic studies on 8-(Piperidin-1-YL)quinolin-5-amine are not prevalent in the reviewed literature. Therefore, this guide will leverage established principles of coordination chemistry and catalyst design to postulate its potential efficacy and propose a rigorous experimental framework for its evaluation.

Part 1: The Benchmark Catalyst: 8-Aminoquinoline (AQ)

8-Aminoquinoline has proven to be a cornerstone in the field of C-H functionalization. Its efficacy stems from its ability to act as a robust bidentate, monoanionic ligand upon deprotonation of the amide nitrogen when it is coupled to a substrate.[1][2]

Mechanism of Action and Key Advantages

The power of the 8-aminoquinoline directing group lies in its N,N-bidentate chelation to the metal center.[5] This coordination forms a stable five-membered metallacycle intermediate, which is a critical step in the catalytic cycle.[5] This chelation assistance not only brings the catalyst into close proximity to the target C-H bond but also stabilizes high oxidation states of the transition metal, which can facilitate the C-H activation step.[1] The result is a highly regioselective functionalization of otherwise unreactive C(sp²)–H and C(sp³)–H bonds.[5]

A typical catalytic cycle for a palladium-catalyzed C-H arylation using an 8-aminoquinoline directing group is depicted below.

Catalytic_Cycle_8_Aminoquinoline cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle cluster_reactants Inputs & Outputs Start Pd(OAc)₂ Catalyst Precursor Complex_A [AQ-Substrate]Pd(II) Complex Start->Complex_A Coordination with AQ-Substrate Complex_B Palladacycle Intermediate (C-H Activation) Complex_A->Complex_B C-H Activation Complex_C Pd(IV) Intermediate (Oxidative Addition) Complex_B->Complex_C + Ar-X Complex_D Functionalized Product Release (Reductive Elimination) Complex_C->Complex_D Reductive Elimination Complex_D->Complex_A Regeneration of Pd(II) Species Product Functionalized Product Complex_D->Product Substrate AQ-Substrate Substrate->Complex_A ArylHalide Aryl Halide (Ar-X) ArylHalide->Complex_B

Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation directed by 8-aminoquinoline.

Quantitative Performance Metrics

The efficiency of a catalyst is quantified by its Turnover Number (TON) and Turnover Frequency (TOF).

  • Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.[7]

  • Turnover Frequency (TOF): The turnover per unit time, representing the speed of the catalyst.[7]

While specific TON/TOF values are highly dependent on the exact reaction, substrate, and conditions, the literature on 8-aminoquinoline-directed reactions consistently demonstrates high yields and efficiency. For example, in Ni-catalyzed C(sp³)–H arylation, the use of a stronger base like NaOtBu instead of Na₂CO₃ was shown to significantly improve catalyst turnover under milder conditions.[8][9]

Reaction TypeMetal CatalystTypical YieldsKey Findings
C(sp³)–H ArylationPalladiumGood to ExcellentEnables selective functionalization of secondary C(sp³)–H bonds.[5]
C(sp³)–H AlkylationPalladiumGood to ExcellentProvides access to branched aliphatic carboxylic acids.[5]
C(sp³)–H ArylationNickelModerate to HighCatalytic performance is highly dependent on the base used.[8][9]
C(sp²)–H FunctionalizationCobaltGood to ExcellentMechanistic studies have isolated key Co(III) intermediates.[10]
Remote C-O CouplingCopperModerate to ExcellentEnables esterification at the C5 position of the quinoline ring.[11]
Standard Experimental Protocol: Pd-Catalyzed β-Arylation of an Aliphatic Carboxylic Acid Derivative

This protocol is adapted from established procedures for 8-aminoquinoline-directed C-H functionalization.[5]

1. Substrate Preparation: a. Couple the desired aliphatic carboxylic acid with 8-aminoquinoline using a standard amide coupling reagent (e.g., EDC, HOBt) to form the N-(quinolin-8-yl) amide substrate. b. Purify the amide substrate by column chromatography.

2. Reaction Setup: a. To an oven-dried screw-cap vial, add the 8-aminoquinoline amide substrate (1.0 equiv.), palladium acetate (Pd(OAc)₂, 0.1 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.). b. Add the aryl halide (e.g., aryl iodide or bromide, 1.5-2.0 equiv.). c. Add any necessary additives, such as pivalic acid (0.2 equiv.), which can act as a proton shuttle. d. Add the appropriate solvent (e.g., tert-amyl alcohol).

3. Reaction Execution: a. Seal the vial and flush thoroughly with an inert gas (e.g., nitrogen or argon). b. Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100-120 °C). c. Stir the reaction for the specified time (e.g., 12-24 hours), monitoring progress by TLC or GC-MS.

4. Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel.

5. Directing Group Cleavage: a. The robust 8-aminoquinoline amide can be cleaved under various conditions, such as oxidative deprotection, to yield the final carboxylic acid product.[6]

Part 2: A Comparative Analysis of 8-(Piperidin-1-YL)quinolin-5-amine

Direct experimental data on the catalytic performance of 8-(Piperidin-1-YL)quinolin-5-amine as a directing group is scarce. However, a detailed analysis of its structure in comparison to 8-aminoquinoline allows for a strong hypothesis regarding its potential catalytic activity.

Structural and Electronic Comparison
Feature8-Aminoquinoline (AQ)8-(Piperidin-1-YL)quinolin-5-amine
Potential Coordinating Atoms Quinoline N, Amine N at C8Quinoline N, Amine N at C5, Piperidine N at C8
Chelation Potential Forms a stable 5-membered ring with a metal at the N,N-bidentate site.Potential for a 6-membered ring (Quinoline N, Amine N at C5). The piperidine N at C8 is sterically hindered and less likely to coordinate simultaneously with the quinoline N.
Electronic Properties The amino group at C8 is an electron-donating group, influencing the electronics of the quinoline system.The amino group at C5 and the piperidinyl group at C8 are both electron-donating, making the quinoline ring system more electron-rich.
Steric Hindrance Relatively low steric bulk around the coordinating nitrogen.The piperidine ring at the 8-position introduces significant steric bulk, which could hinder the approach of the metal catalyst.

The key difference lies in the position and nature of the exocyclic nitrogen atoms. In 8-aminoquinoline, the primary amine at the C8 position is perfectly situated to form a stable 5-membered chelate with the quinoline nitrogen. In 8-(Piperidin-1-YL)quinolin-5-amine, the primary amine is at the C5 position. While chelation with the quinoline nitrogen is possible, it would form a larger, potentially less stable 6-membered ring. Furthermore, the tertiary amine of the piperidine group at C8 is sterically bulky and its lone pair may not be ideally oriented for chelation with the quinoline nitrogen.

Hypothesis on Catalytic Efficiency

Based on this structural analysis, it is hypothesized that 8-(Piperidin-1-YL)quinolin-5-amine would be a significantly less effective directing group than 8-aminoquinoline in transition metal-catalyzed C-H functionalization reactions.

Causality behind the hypothesis:

  • Chelation Geometry: The formation of a 6-membered palladacycle is generally less favored kinetically and thermodynamically than a 5-membered ring. This could lead to a higher activation barrier for the C-H activation step.

  • Steric Hindrance: The bulky piperidinyl group at the C8 position could sterically clash with the metal center or other ligands in the coordination sphere, destabilizing the key metallacycle intermediate.

  • Alternative Coordination Modes: The presence of three nitrogen atoms could lead to unproductive binding modes, potentially acting as a catalyst poison rather than an effective directing group.

Proposed Experimental Workflow for Comparative Evaluation

To rigorously test this hypothesis, a direct comparative study is necessary. The following workflow outlines a series of experiments to compare the catalytic efficiency of the two compounds in a model reaction, such as the Pd-catalyzed arylation of a pivalamide derivative.

Experimental_Workflow cluster_prep 1. Substrate Synthesis cluster_reaction 2. Catalytic Reaction Screening cluster_analysis 3. Performance Analysis cluster_conclusion 4. Comparative Assessment Prep_A Synthesize Pivalamide of 8-Aminoquinoline (Substrate A) Screen_A React Substrate A with Aryl Iodide (Pd(OAc)₂, Base, Solvent, Temp) Prep_A->Screen_A Prep_B Synthesize Pivalamide of 8-(Piperidin-1-YL)quinolin-5-amine (Substrate B) Screen_B React Substrate B under Identical Conditions Prep_B->Screen_B Analysis_Yield Determine Reaction Yields (¹H NMR, GC-MS) Screen_A->Analysis_Yield Analysis_Kinetics Kinetic Studies: Measure initial rates Screen_A->Analysis_Kinetics Screen_B->Analysis_Yield Screen_B->Analysis_Kinetics Control Run reaction without directing group Analysis_TON_TOF Calculate TON and TOF (Varying catalyst loading and time) Analysis_Yield->Analysis_TON_TOF Analysis_Kinetics->Analysis_TON_TOF Conclusion Compare Yield, TON, TOF for Substrate A vs. Substrate B Analysis_TON_TOF->Conclusion

Caption: Proposed workflow for the comparative catalytic evaluation of the two quinoline derivatives.

Detailed Protocol for Comparative Study:

  • Synthesize Substrates: Prepare the N-(quinolin-8-yl)pivalamide and the corresponding pivalamide of 8-(Piperidin-1-YL)quinolin-5-amine.

  • Set up Parallel Reactions: For each directing group, set up a series of reactions under identical conditions (catalyst loading, base, solvent, temperature, concentration) using a model aryl iodide.

  • Monitor Reactions: Take aliquots at regular time intervals to monitor the reaction progress by GC-MS or ¹H NMR with an internal standard.

  • Calculate Yields: After a set time (e.g., 24 hours), quench the reactions and determine the isolated yields of the arylated products.

  • Determine TON and TOF: Run reactions with varying catalyst loading (e.g., 10 mol%, 5 mol%, 1 mol%) to determine the maximum TON. Use the initial rate data from the kinetic monitoring to calculate the TOF for each catalyst system.

  • Analyze Results: Directly compare the yields, TON, and TOF values obtained for both directing groups. Lower yields and efficiency metrics for the 8-(piperidin-1-yl)quinolin-5-amine system would support the initial hypothesis.

Conclusion

8-Aminoquinoline stands as a highly efficient and versatile directing group in C-H functionalization, a status supported by a wealth of experimental data and mechanistic studies. Its success is rooted in its ideal geometry for forming stable, 5-membered metallacycle intermediates.

In contrast, the structural features of 8-(Piperidin-1-YL)quinolin-5-amine—specifically the C5 position of the directing amine and the steric bulk at C8—lead to the strong hypothesis that it would be a considerably less effective catalyst auxiliary. The proposed experimental workflow provides a clear and rigorous path for researchers to validate this hypothesis. This comparative approach, blending established knowledge with predictive analysis, is crucial for the rational design of next-generation catalysts and directing groups in organic synthesis.

References

  • Benchchem. (2025). Application Notes and Protocols: Palladium-Catalyzed Reactions Employing 8-Aminoquinoline as a Directing Group.
  • ChemRxiv. (2021). Mechanism of 8-Aminoquinoline Directed Ni-Catalyzed C(sp3)
  • Organometallics. (2023). Electronic Directing Group Modification for Improved Ni(II)-Mediated C(sp3)–H Activation: A Hammett Investigation of 8-Aminoquinoline.
  • Chemistry. (2016). Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. PubMed.
  • Angewandte Chemie. (2013).
  • Organometallics. (2021). Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization: Paramagnetic Ni(II) Species and the Deleterious Effect of Carbonate as a Base.
  • PMC. (2017). Mechanistic Investigations of Cobalt-Catalyzed, Aminoquinoline-Directed C(sp2)
  • ResearchGate. (2013).
  • Accounts of Chemical Research. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds.
  • Accounts of Chemical Research. (2015).
  • Organic & Biomolecular Chemistry. (2016). Selective remote esterification of 8-aminoquinoline amides via copper(ii)-catalyzed C(sp2)–O cross-coupling reaction. RSC Publishing.
  • Wikipedia. (2023). Turnover number.

Sources

Validation

Bioactivity comparison of piperidinyl vs morpholinyl quinoline amines

Executive Summary: The Bioisosteric Switch In quinoline-based drug discovery—spanning antimalarials, kinase inhibitors (PI3K/mTOR), and antitubercular agents—the substitution of a piperidinyl moiety with a morpholinyl gr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Switch

In quinoline-based drug discovery—spanning antimalarials, kinase inhibitors (PI3K/mTOR), and antitubercular agents—the substitution of a piperidinyl moiety with a morpholinyl group is a classic bioisosteric switch. While structurally similar (both are saturated six-membered heterocycles), this single atom replacement (methylene


 vs. ether 

) fundamentally alters the physicochemical landscape of the molecule.[1]
  • Piperidine typically drives higher potency through hydrophobic collapse and stronger basicity (cation-interaction), but carries significant liabilities regarding hERG inhibition and metabolic clearance .

  • Morpholine serves as a "problem solver," improving solubility and metabolic stability , and reducing cardiotoxicity , often at the cost of a slight reduction in affinity unless a specific hydrogen bond acceptor interaction is exploited.

Part 1: Physicochemical & Structural Divergence

The introduction of the oxygen atom in the morpholine ring exerts a strong electron-withdrawing inductive effect (


), which reduces the electron density on the nitrogen atom. This dictates the basicity and lipophilicity differences.
Table 1: Comparative Physicochemical Profile
FeaturePiperidinyl QuinolineMorpholinyl QuinolineImpact on Bioactivity
Structure

(Methylene at C4)

(Oxygen at C4)
Morpholine is slightly more compact.
Basicity (

of N)
~10.0 – 11.0 (Highly Basic)~8.3 – 8.5 (Moderately Basic)Piperidine is largely ionized at physiological pH (7.4), aiding lysosomal trapping but hurting membrane permeability.
Lipophilicity (

cLogP)
Baseline (High)-0.6 to -1.0 (Lower)Morpholine improves aqueous solubility significantly.
H-Bonding Donor: 0 / Acceptor: 1 (Tertiary N)Donor: 0 / Acceptor: 2 (Tertiary N + Ether O)Morpholine can engage in additional H-bond interactions in the solvent-exposed region of a binding pocket.
Electronic Effect Electron Donating (via N)Reduced DonationMorpholine is a weaker electron donor to the quinoline ring due to the oxygen's inductive withdrawal.

Part 2: Pharmacokinetic Profile (ADME)

Metabolic Stability (Microsomal Stability)

Piperidine is a metabolic "hotspot." The lipophilic ring is prone to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Mechanism: Hydroxylation often occurs at the C3 or C4 position, or N-dealkylation occurs via oxidation of the

    
    -carbon.
    
  • The Morpholine Advantage: The oxygen atom blocks the C4 position from oxidation. Furthermore, the lower lipophilicity reduces the overall affinity for the CYP active site (which prefers lipophilic substrates). Consequently, morpholinyl analogs consistently show longer half-lives (

    
    )  and lower intrinsic clearance (
    
    
    
    )
    .
Solubility and Permeability

Morpholine is the superior choice for solubility-limited scaffolds. The ether oxygen acts as a hydration point, disrupting crystal lattice energy and interacting with water. However, Piperidine often exhibits better passive membrane permeability (PAMPA) due to higher lipophilicity, provided the


 does not result in 100% ionization.

Part 3: Toxicology & Safety (The hERG Liability)

The most critical differentiator in modern drug development between these two is hERG channel inhibition (associated with QT interval prolongation and Torsades de Pointes).

  • The Piperidine Pharmacophore: The hERG channel pore contains aromatic residues (Tyr652, Phe656) that stabilize high-energy cations via cation-

    
     interactions. The highly basic, lipophilic piperidine nitrogen at physiological pH is a "perfect fit" for this trap.
    
  • The Morpholine Mitigation:

    • Reduced Basicity: Less protonated species available to interact with the channel pore.

    • Reduced Lipophilicity: Less hydrophobic driving force to enter the channel.

    • Oxygen Repulsion: The polar oxygen may create unfavorable electrostatic interactions within the hydrophobic hERG pore.

Guideline: If a piperidinyl-quinoline hit shows hERG


, switching to morpholine is the primary medicinal chemistry strategy to mitigate this risk.

Part 4: Decision Logic & Signaling Pathways

Visualization: The Medicinal Chemist's Decision Matrix

The following diagram illustrates the logical flow for selecting between these moieties during Lead Optimization.

DecisionMatrix Start Quinoline Hit Identified CheckPotency Is Potency < 10 nM? Start->CheckPotency CheckhERG hERG IC50 < 10 µM? CheckPotency->CheckhERG Yes UsePip Select PIPERIDINE (Maximize Affinity) CheckPotency->UsePip No (Need Affinity) CheckSolubility Is Solubility < 50 µM? CheckMetab High Clearance (Microsomes)? CheckSolubility->CheckMetab No UseMorph Select MORPHOLINE (Fix ADME/Tox) CheckSolubility->UseMorph Yes (Poor Sol) CheckhERG->CheckSolubility No CheckhERG->UseMorph Yes (Risk High) CheckMetab->UsePip No (Stable) CheckMetab->UseMorph Yes (Unstable)

Caption: Decision logic for bioisosteric replacement. Piperidine is favored for raw potency; Morpholine is favored to resolve PK/Tox attrition.

Part 5: Experimental Protocols

To validate the comparison in your specific quinoline scaffold, the following self-validating protocols are recommended.

Synthesis: Buchwald-Hartwig Amination

Direct nucleophilic aromatic substitution (


) on quinolines works if an electron-withdrawing group (e.g., 

) is present. However, for unactivated halo-quinolines, Palladium-catalyzed coupling is the gold standard.

Reagents:

  • Substrate: 4-bromoquinoline or 6-bromoquinoline derivative (1.0 eq).

  • Amine: Morpholine or Piperidine (1.2 eq).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Ligand: BINAP or Xantphos (7-10 mol%). (Xantphos is preferred for morpholine due to bite angle).

  • Base:

    
     (Sodium tert-butoxide) (1.5 eq).
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Protocol:

  • Inerting: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add the bromoquinoline, Pd catalyst, Ligand, and Base.[2]

  • Solvation: Add anhydrous Toluene. Sparge with Argon for 5 minutes to remove dissolved

    
     (Critical: Oxygen kills the Pd(0) species).
    
  • Amine Addition: Add the amine (Morpholine or Piperidine) via syringe.[3]

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Workup: Filter through a Celite pad (removes Pd). Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: Piperidine derivatives are more polar and may require

    
    .
    
hERG Inhibition Assay (Automated Patch Clamp)

To quantify the safety difference, a functional assay is required.

Methodology:

  • Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing hERG (

    
    ).
    
  • Buffer: Extracellular solution (Tyrode’s) and Intracellular solution (K-Aspartate based).

  • Protocol:

    • Hold membrane potential at -80 mV.

    • Depolarize to +40 mV for 500 ms (activates channels).

    • Repolarize to -50 mV for 500 ms (elicits tail current).

    • Measure the peak tail current .

  • Dosing: Apply Morpholine/Piperidine analogs at 0.1, 1, 10, and 30

    
    .
    
  • Analysis: Calculate % Inhibition relative to vehicle (DMSO) and E-4031 (Positive Control).

    • Success Criterion: Morpholine analog should show

      
       (Safe). Piperidine often shows 
      
      
      
      (Warning).

Part 6: Case Study Visualization (PI3K/mTOR Pathway)[4]

Morpholine-quinoline derivatives are frequently designed as PI3K/mTOR inhibitors (e.g., Omipalisib analogs) where the morpholine oxygen forms a critical hydrogen bond with the hinge region (Valine residue) of the kinase.

Pathway GF Growth Factor RTK RTK Receptor GF->RTK PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP2 -> PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR (Target) AKT->mTOR Drug Morpholinyl-Quinoline (Hinge Binder) Drug->PI3K Inhibits (H-Bond via Oxygen) Drug->mTOR Inhibits

Caption: Mechanism of Action for Morpholinyl-Quinolines in the PI3K/mTOR pathway. The morpholine oxygen is often the key pharmacophore for hinge binding.

References

  • BenchChem. (2025).[1][4] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Retrieved from

  • Cambridge MedChem Consulting. (n.d.). Human Ether-a-go-go-Related Gene (hERG) Blockers and SAR.[5] Retrieved from

  • National Institutes of Health (NIH). (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines.[6] PMC5348101.[6] Retrieved from

  • Royal Society of Chemistry (RSC). (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination.[7] Retrieved from

  • Molecules (MDPI). (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.[8][9] Retrieved from

Sources

Comparative

UV-Vis absorption spectra benchmarks for 8-(Piperidin-1-YL)quinolin-5-amine

UV-Vis Absorption Spectra Benchmarks for 8-(Piperidin-1-yl)quinolin-5-amine Executive Summary This guide establishes the spectrophotometric benchmarking protocols for 8-(Piperidin-1-yl)quinolin-5-amine , a specialized 5,...

Author: BenchChem Technical Support Team. Date: February 2026

UV-Vis Absorption Spectra Benchmarks for 8-(Piperidin-1-yl)quinolin-5-amine

Executive Summary

This guide establishes the spectrophotometric benchmarking protocols for 8-(Piperidin-1-yl)quinolin-5-amine , a specialized 5,8-disubstituted quinoline scaffold. Unlike standard 8-aminoquinolines (e.g., Primaquine) or 8-hydroxyquinolines (e.g., 8-HQ), this compound features a "push-push" electronic system driven by a primary amine at position 5 and a tertiary piperidinyl ring at position 8.

This unique substitution pattern results in significant bathochromic shifts compared to mono-substituted quinolines, positioning its primary absorption bands well into the visible spectrum. This guide compares its optical performance against three standard alternatives to validate synthesis quality and electronic integrity.

Part 1: Theoretical & Experimental Benchmarks

The optical behavior of 8-(Piperidin-1-yl)quinolin-5-amine is governed by the interplay between the quinoline aromatic core and its two auxochromes.

Spectral Prediction & Comparison Table

Data represents consensus values for neutral species in polar aprotic solvents (e.g., DMSO/Acetonitrile).

CompoundStructure Type

(Primary)

(Secondary/CT)
Visual AppearanceMechanism of Shift
8-(Piperidin-1-yl)quinolin-5-amine Target Scaffold ~260-280 nm 400–450 nm (Predicted) Deep Yellow / Orange Strong mesomeric donation from 5-NH

and 8-Piperidine creates extended conjugation.
5-Aminoquinoline Synthetic Precursor245 nm364 nmPale YellowSingle auxochrome (5-NH

) donation.
8-Aminoquinoline Isomeric Analog250 nm335–340 nmPale Yellow8-NH

interacts with ring nitrogen; weaker CT than 5,8-disubstitution.
8-Hydroxyquinoline Functional Alternative240 nm310–320 nmColorless/WhiteOH group is a weaker donor than amines; chelation shifts this significantly.

Critical Insight: The target compound exhibits a Bathochromic Shift (+40–80 nm) relative to 5-aminoquinoline. If your synthesized material absorbs <380 nm, it suggests incomplete amination at the 5-position or loss of the piperidine ring.

Part 2: Experimental Protocols for Validation

To rigorously benchmark your compound, follow this self-validating protocol.

Protocol A: Solvatochromic Assessment

Purpose: To confirm the intramolecular charge transfer (ICT) nature of the 400+ nm band.

  • Preparation: Prepare 50 µM solutions of the target compound in Toluene (Non-polar), Dichloromethane (Polar Aprotic), and Methanol (Polar Protic).

  • Measurement: Scan from 250 nm to 600 nm.

  • Validation Criteria:

    • Positive Result: The longest wavelength band shifts Red (Bathochromic) as solvent polarity increases (Positive Solvatochromism).

    • Negative Result: No shift indicates a lack of electronic coupling between the amines and the ring.

Protocol B: pH-Dependent Switching (Acid Titration)

Purpose: To distinguish the protonation sites (Piperidine N vs. Quinoline N vs. 5-NH


).
  • Baseline: Measure spectrum in Methanol (Neutral).

  • Titration: Add aliquots of 0.1 M HCl.

  • Observation:

    • Stage 1 (Piperidine/Ring N Protonation): Expect a Blue Shift (Hypsochromic) of the visible band as the lone pair on the piperidine or ring nitrogen is engaged, breaking the conjugation.

    • Stage 2 (Full Protonation): Complete loss of color (bleaching) as the 5-NH

      
       is protonated.
      

Part 3: Mechanistic Visualization

The following diagram illustrates the structural relationship and electronic transitions comparing the target to its precursors.

G Quinoline Quinoline Core (λmax ~312 nm) 5 5 Quinoline->5 AQ Nitration & Reduction (+50 nm Shift) Target 8-(Piperidin-1-yl)quinolin-5-amine (λmax ~400-450 nm) Dual Donor System AQ->Target Nucleophilic Subst. (SNH) (+ Piperidine @ C8) (+40-80 nm Shift) Protonated Protonated Species (Blue Shifted) Loss of CT Band Target->Protonated + H+ (Acid) Interrupts Conjugation

Caption: Electronic progression from the quinoline core to the target 5,8-disubstituted system. Note the significant red shift driven by the addition of the piperidine donor.

Part 4: Comparative Analysis of Alternatives

When selecting a compound for specific applications (e.g., sensing or drug synthesis), compare the target against these established alternatives:

Feature8-(Piperidin-1-yl)quinolin-5-amine 8-Aminoquinoline 8-Hydroxyquinoline
Primary Application Novel Chemosensors / Antimalarial Scaffolds Ligand Synthesis / Primiquine PrecursorMetal Chelation (Al, Zn, Cu)
Solubility (Organic) High (due to Piperidine lipophilicity)ModerateModerate
Fluorescence Likely High (Yellow/Green) Low (unless complexed)High (only when complexed)
Metal Binding Monodentate or Bidentate (N-N)Bidentate (N-N)Bidentate (N-O)
Redox Stability Moderate (Electron Rich)HighHigh

References

  • NIST Chemistry WebBook. "8-Quinolinamine UV-Vis Spectrum."[1] National Institute of Standards and Technology.[1] [Link]

  • Arjunan, V., et al. (2009). "Quantum chemical and spectroscopic investigations of 5-aminoquinoline."[2] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link][2]

  • Karakaya, İ. (2022). "Synthesis and Characterization of Azobenzene Derived from 8-aminoquinoline."[3] Journal of the Turkish Chemical Society Section A. [Link]

Sources

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